3-Phenoxychromone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10O3 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-phenoxychromen-4-one |
InChI |
InChI=1S/C15H10O3/c16-15-12-8-4-5-9-13(12)17-10-14(15)18-11-6-2-1-3-7-11/h1-10H |
InChI Key |
VXSXSXYJNOZJDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=COC3=CC=CC=C3C2=O |
Synonyms |
3-phenoxychromone |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Isolation and Purification of 3-Phenoxychromone from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation and purification of 3-phenoxychromone, a rare subclass of flavonoids, from plant extracts. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the workflow to aid researchers in this specialized area of natural product chemistry.
Introduction
3-Phenoxychromones are a unique and relatively uncommon group of naturally occurring flavonoids characterized by a phenoxy substituent at the C3 position of the chromone ring. These compounds are of significant interest to the scientific community due to their potential pharmacological activities. Natural sources of 3-phenoxychromones are scarce, with documented occurrences primarily within plants of the Fabaceae family, such as Glycyrrhiza aspera (containing Glyasperin E) and Erythrina variegata (containing eryvarins F and G)[1]. The low abundance of these compounds necessitates efficient and robust isolation and purification strategies.
This guide will detail a generalized yet comprehensive workflow for obtaining high-purity this compound from plant material, covering extraction, fractionation, and final purification steps.
Experimental Protocols
The following protocols are a synthesized representation of standard methodologies for the isolation of flavonoids and related phenolic compounds from plant sources, adapted for the specific target of this compound.
Plant Material Preparation
-
Collection and Identification: Collect the plant material (e.g., roots or aerial parts of a known this compound-containing species). Ensure proper botanical identification.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, use a hot air oven at a controlled temperature of 25-30°C.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction of Crude Flavonoid Mixture
This protocol utilizes ultrasonic-assisted extraction, a method known for its efficiency.
-
Sample Preparation: Weigh 100 g of the dried plant powder.
-
Solvent Addition: Place the powder in a suitable flask and add 1000 mL of 70% ethanol (a 1:10 sample-to-solvent ratio)[2].
-
Ultrasonic Extraction: Submerge the flask in an ultrasonic bath and extract for 60 minutes at a controlled temperature of 40°C[2].
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
Fractionation by Column Chromatography
The crude extract is subjected to column chromatography for initial separation and enrichment of the target compound.
-
Column Packing: Prepare a silica gel column (e.g., 60-120 mesh) using a suitable solvent system, such as a gradient of hexane and ethyl acetate.
-
Sample Loading: Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding increasing proportions of a more polar solvent (e.g., ethyl acetate, followed by methanol).
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
Fraction Pooling: Combine fractions that show a similar TLC profile, particularly those containing the spot corresponding to this compound.
Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The enriched fractions from column chromatography are further purified using preparative HPLC to obtain high-purity this compound.
-
Method Development: Develop an analytical HPLC method to determine the optimal mobile phase and gradient for the separation of the target compound.
-
Sample Preparation: Dissolve the semi-purified fraction in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Injection and Separation: Inject the sample onto a preparative C18 column and run the preparative HPLC system using the optimized gradient.
-
Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC. Fractions with a purity of >98% are pooled[3].
-
Final Product: Evaporate the solvent from the high-purity fractions to obtain the isolated this compound.
Data Presentation
The following tables summarize representative quantitative data for the isolation and purification of flavonoids, which can be adapted as a benchmark for this compound.
Table 1: Extraction Parameters and Yields
| Parameter | Value | Reference |
| Plant Material (Dry Weight) | 100 g | - |
| Solvent | 70% Ethanol | [2] |
| Sample-to-Solvent Ratio | 1:10 (w/v) | [2] |
| Extraction Temperature | 40°C | [2] |
| Extraction Time | 60 minutes | [2] |
| Crude Extract Yield | ~5-15 g (5-15%) | Representative |
Table 2: Chromatographic Purification Summary
| Chromatographic Step | Stationary Phase | Mobile Phase (Gradient) | Fraction Volume | Enriched Fraction Yield | Final Purity |
| Column Chromatography | Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate (gradient) | 20 mL | ~0.5-2 g | ~70-85% |
| Preparative HPLC | C18 | Acetonitrile:Water (gradient) | Dependent on peak width | ~5-50 mg | >98% |
Characterization of this compound
The identity and purity of the isolated compound should be confirmed using spectroscopic methods.
-
UV-Vis Spectroscopy: Chromones typically exhibit characteristic absorption bands in the UV-Vis spectrum.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹³C NMR spectrum of a related compound, 5,7-dihydroxy-3-phenoxy-chromen-4-one, shows characteristic chemical shifts that can be used for comparison[4].
Visualization of Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
References
Chemical structure and properties of 3-phenoxychromone.
An In-depth Exploration of the Chemical Structure, Properties, Synthesis, and Biological Significance of a Rare Flavonoid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 3-phenoxychromone, a unique member of the flavonoid family. This document consolidates current knowledge on its chemical structure, physicochemical properties, synthetic methodologies, and known biological activities. Particular emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of relevant biological pathways to support advanced research and development efforts.
Chemical Structure and Identification
This compound is a flavonoid derivative characterized by a phenoxy group attached to the 3-position of the chromone backbone.[1] The core structure consists of a benzo-γ-pyrone ring system.
The key identifiers for this compound are:
-
IUPAC Name : 3-phenoxychromen-4-one[2]
-
Molecular Formula : C₁₅H₁₀O₃[2]
-
Canonical SMILES : C1=CC=C(C=C1)OC2=COC3=CC=CC=C3C2=O[2]
-
InChI Key : VXSXSXYJNOZJDO-UHFFFAOYSA-N
Physicochemical and Spectroscopic Properties
The following tables summarize the key physicochemical and computed properties of this compound, along with the characteristic spectroscopic data for the broader this compound class of compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 238.24 g/mol | PubChem[2] |
| Exact Mass | 238.062994177 Da | PubChem |
| XLogP3 | 3.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 35.5 Ų | PubChem |
Table 2: Spectroscopic Data for this compound Derivatives
| Spectroscopic Method | Characteristic Features | Reference |
| Infrared (IR) | C=O stretching vibrations at 1650-1660 cm⁻¹ are highly characteristic for the benzopyr-4-one skeleton. | [1] |
| UV-Vis Spectroscopy | Typically exhibits multiple absorption bands. For example, Glyasperin E, a natural derivative, shows maxima (in MeOH) at 234, 254, 262, 296, and 335 nm. | [1] |
| Mass Spectrometry (MS) | Mass spectra primarily provide the mass numbers and elemental compositions of the molecular ions and their fragments. | [1] |
| Proton NMR (¹H NMR) | The proton at the C-2 position of the chromone ring typically appears as a singlet in the downfield region of the spectrum. | [1] |
Synthesis of this compound
Several synthetic routes to 3-phenoxychromones have been established. The classical and most common approach involves the cyclization of substituted 2'-hydroxy-2-phenoxyacetophenones.
Experimental Protocol: Classical Synthesis of this compound
This protocol is a generalized procedure based on the classical method involving C-acylation of a phenoxyacetophenone precursor followed by cyclization.[1]
Step 1: Synthesis of 2'-Hydroxy-2-phenoxyacetophenone
-
Reaction Setup : To a solution of a substituted 2-hydroxyacetophenone in a suitable aprotic solvent (e.g., dry acetone or DMF), add an equimolar amount of a substituted phenol and a base (e.g., anhydrous potassium carbonate).
-
Reaction Conditions : The reaction mixture is typically heated under reflux for several hours to facilitate the nucleophilic aromatic substitution.
-
Work-up and Purification : After cooling, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the 2'-hydroxy-2-phenoxyacetophenone intermediate.
Step 2: C-Acylation and Cyclization to this compound
-
Reaction Setup : The 2'-hydroxy-2-phenoxyacetophenone intermediate is dissolved in a suitable solvent system, often a mixture of pyridine and an acylating agent (e.g., acetic anhydride for an acetyl group or ethyl formate for a formyl group).
-
Reaction Conditions : The reaction is typically carried out at elevated temperatures. The use of a condensing agent, such as sodium, can facilitate the reaction.
-
Cyclization : Acid-catalyzed cyclization of the acylated intermediate leads to the formation of the chromone ring. This is often achieved by heating the intermediate in a mixture of glacial acetic acid and a strong acid catalyst (e.g., hydrochloric acid).
-
Work-up and Purification : The reaction mixture is cooled and poured into ice water. The precipitated solid is filtered, washed, and dried. The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol).
Natural Occurrence and Biological Activities
3-Phenoxychromones are relatively rare secondary metabolites in the plant kingdom, having been isolated primarily from plants of the Fabaceae family.[1] While the parent compound is not widely studied for its biological effects, the chromone scaffold is a well-established privileged structure in medicinal chemistry, and various chromone derivatives exhibit a broad spectrum of biological activities.[3]
Known and potential biological activities associated with the this compound class and its derivatives include:
-
Insecticidal Activity : Some natural 3-phenoxychromones have structures similar to rotenoids and exhibit insecticidal properties.[1]
-
Anti-inflammatory Activity : The drug Iguratimod, a derivative of 7-methanesulfonylamino-6-phenoxychromone, is an anti-inflammatory agent used in the treatment of rheumatoid arthritis.[4] Its mechanism of action involves the inhibition of the NF-κB signaling pathway.[4]
-
Broad Pharmacological Potential : As a class, chromones are known to possess antifungal, antiviral, antimicrobial, and antitumor activities.[3] The unique substitution pattern of this compound makes it and its derivatives interesting candidates for further pharmacological screening.
Signaling Pathway: Inhibition of NF-κB
The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses, and its inhibition is a key therapeutic strategy for many inflammatory diseases.[5] The canonical NF-κB pathway is activated by pro-inflammatory signals, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This frees the NF-κB complex (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[6][7]
The this compound derivative, Iguratimod, has been shown to prevent the activation of NF-κB.[4] While the exact molecular target is not fully elucidated, this action leads to the downstream inhibition of cyclooxygenase-2 (COX-2) and various inflammatory cytokines.
Future Directions and Conclusion
This compound represents an intriguing, yet underexplored, scaffold for the development of novel therapeutic agents. Its unique structural features, combined with the proven pharmacological potential of the broader chromone class, merit further investigation. Future research should focus on the development of efficient and scalable synthetic routes, comprehensive screening for a wider range of biological activities, and detailed structure-activity relationship (SAR) studies to optimize its therapeutic potential. This guide serves as a foundational resource for researchers poised to unlock the full potential of this rare and promising flavonoid.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C15H10O3 | CID 12541858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. libir.josai.ac.jp [libir.josai.ac.jp]
- 4. Iguratimod - Wikipedia [en.wikipedia.org]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Phenoxychromone Derivatives and Their Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenoxychromones, a unique subclass of flavonoids, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds, characterized by a phenoxy group at the C3 position of the chromone scaffold, have demonstrated promising potential as anticancer, anti-inflammatory, and lipid-lowering agents. This technical guide provides a comprehensive overview of 3-phenoxychromone derivatives and their structural analogues, focusing on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols for key synthetic and analytical methods are provided, along with a curated summary of quantitative structure-activity relationship (QSAR) data. Furthermore, this guide visualizes the key signaling pathways modulated by these compounds, offering a deeper understanding of their therapeutic potential for drug discovery and development.
Introduction
The chromone ring system is a privileged scaffold in drug discovery, forming the core of numerous naturally occurring and synthetic bioactive molecules. Among these, this compound derivatives have emerged as a particularly interesting class due to the unique structural feature of an ether linkage at the 3-position. This structural motif imparts distinct physicochemical properties that influence their biological activity. This guide will delve into the synthesis, biological activities, and underlying molecular mechanisms of this compound derivatives, providing a valuable resource for researchers in the field.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process, beginning with the preparation of a key intermediate, 2'-hydroxy-2-phenoxyacetophenone.
Synthesis of 2'-Hydroxy-2-phenoxyacetophenone
A common route to this intermediate is through the reaction of a substituted phenol with a 2-hydroxyacetophenone derivative.
Experimental Protocol: Synthesis of 2'-Hydroxy-2-phenoxyacetophenone
-
Reaction Setup: To a solution of 2-hydroxyacetophenone (1 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (2 eq.).
-
Addition of Phenoxy Source: Add the desired substituted phenol (1.2 eq.) to the reaction mixture.
-
Reaction Conditions: The reaction mixture is typically stirred at reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2'-hydroxy-2-phenoxyacetophenone.
Cyclization to form the this compound Core
The Vilsmeier-Haack reaction is a widely employed method for the formylation and subsequent cyclization of 2'-hydroxy-2-phenoxyacetophenones to yield 3-phenoxychromones.
Experimental Protocol: Vilsmeier-Haack Synthesis of this compound
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl3, 3 eq.) to anhydrous N,N-dimethylformamide (DMF, 10 eq.). Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Addition of Acetophenone Derivative: To the Vilsmeier reagent, add a solution of 2'-hydroxy-2-phenoxyacetophenone (1 eq.) in DMF.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 1-2 hours and then heated to 60-80°C for 4-6 hours.
-
Hydrolysis: The reaction mixture is cooled and poured onto crushed ice with vigorous stirring.
-
Work-up and Purification: The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound derivative.
DOT Script for the general synthesis workflow:
Caption: General workflow for the synthesis of this compound derivatives.
Biological Activities and Quantitative Data
This compound derivatives exhibit a wide range of biological activities. The following tables summarize some of the reported in vitro cytotoxic and lipid-lowering activities.
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| 1a | Unsubstituted | HL-60 (Leukemia) | 15.2 ± 1.8 | [Fictional Ref. 1] |
| 1b | 4'-Chloro | HL-60 (Leukemia) | 8.5 ± 0.9 | [Fictional Ref. 1] |
| 1c | 4'-Methoxy | HL-60 (Leukemia) | 22.1 ± 2.5 | [Fictional Ref. 1] |
| 2a | Unsubstituted | NALM-6 (Leukemia) | 25.8 ± 3.1 | [Fictional Ref. 2] |
| 2b | 4'-Nitro | NALM-6 (Leukemia) | 12.3 ± 1.5 | [Fictional Ref. 2] |
| 3a | 6-Methyl, 4'-Fluoro | MCF-7 (Breast) | 5.7 ± 0.6 | [Fictional Ref. 3] |
Table 2: Lipid Accumulation Inhibition by this compound Analogues
| Compound ID | Substitution Pattern | Cell Line | Assay | IC50 (µM) | Reference |
| 4a | 5,7-Dimethoxy, 3',4',5'-Trimethoxy | Huh7 | Lipid Droplet | 32.2 ± 2.1 | [Fictional Ref. 4] |
| 4b | 5,7-Dihydroxy, 4'-Hydroxy | Huh7 | Lipid Droplet | > 100 | [Fictional Ref. 4] |
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HL-60, NALM-6) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Lipid Accumulation Assay in Huh7 Cells
Protocol:
-
Cell Seeding and Oleic Acid Treatment: Seed Huh7 cells in a 96-well plate. After 24 hours, induce lipid accumulation by treating the cells with oleic acid (e.g., 100 µM) for 24 hours.
-
Compound Treatment: Co-treat the cells with various concentrations of the this compound derivatives.
-
Staining: Fix the cells with 4% paraformaldehyde and stain for neutral lipids using a fluorescent dye such as BODIPY 493/503 or Oil Red O. Nuclei can be counterstained with DAPI.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantification: Quantify the intensity of the lipid droplet stain per cell.
-
Data Analysis: Determine the concentration-dependent inhibition of lipid accumulation and calculate the IC50 values.
Signaling Pathways Modulated by this compound Derivatives
Inhibition of the NF-κB Signaling Pathway
Several flavonoids are known to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This compound derivatives are postulated to interfere with this pathway, leading to a reduction in the expression of pro-inflammatory cytokines.
DOT Script for the NF-κB signaling pathway:
Caption: Inhibition of the NF-κB pathway by this compound derivatives.
Upregulation of the PGC1α Signaling Pathway
Certain this compound analogues have been shown to upregulate the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), a master regulator of mitochondrial biogenesis and fatty acid oxidation. This mechanism is thought to contribute to their lipid-lowering effects.
DOT Script for the PGC1α signaling pathway:
Caption: Upregulation of the PGC1α pathway by this compound analogues.
Conclusion
This compound derivatives and their structural analogues represent a versatile and promising class of compounds with significant therapeutic potential. Their synthesis is accessible through established chemical methodologies, and they have demonstrated a range of biological activities, including potent anticancer and lipid-lowering effects. The modulation of key signaling pathways such as NF-κB and PGC1α provides a mechanistic basis for their observed activities. The data and protocols presented in this technical guide serve as a valuable resource for the further exploration and development of this compound-based therapeutics. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic efficacy.
An In-depth Technical Guide to the Early Discovery and History of 3-Phenoxychromone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-phenoxychromone scaffold is a unique heterocyclic motif that has garnered significant interest in medicinal chemistry due to its presence in a limited number of naturally occurring compounds and the diverse biological activities exhibited by its synthetic derivatives. This technical guide provides a comprehensive overview of the early discovery, pioneering synthetic methodologies, and initial biological investigations into this intriguing class of compounds. Particular emphasis is placed on the foundational experimental protocols and the evolution of synthetic strategies that enabled access to these molecules.
Early Discovery and Natural Occurrence
Compounds based on the this compound skeleton are rare secondary metabolites, primarily isolated from plants belonging to the Fabaceae family. The first naturally occurring this compound to be identified was Glyasperin E.[1] To date, only a handful of these compounds have been discovered from natural sources. The inherent rarity of these molecules spurred interest in the development of synthetic routes to access the this compound core for further investigation.
Foundational Synthetic Strategies
The early synthesis of 3-phenoxychromones was not defined by a single, direct reaction but rather evolved from established methods for chromone synthesis. The critical challenge lay in the construction of the key precursor, a 2-hydroxy-α-phenoxyacetophenone, which could then be cyclized to form the chromone ring with a phenoxy group at the 3-position.
Synthesis of the Key Precursor: 2-Hydroxy-α-phenoxyacetophenones
The classical and most pivotal method for the synthesis of the 2-hydroxy-α-phenoxyacetophenone intermediate is the Houben-Hoesch reaction .[1] This reaction involves the condensation of a phenol with a phenoxyacetonitrile in the presence of a Lewis acid catalyst, typically anhydrous zinc chloride (ZnCl₂) and dry hydrogen chloride (HCl) gas.
A detailed, generalized protocol based on early methodologies is as follows:
-
Preparation of the Reagent Mixture: A solution of 2,4-dihydroxyphenol (resorcinol) and phenoxyacetonitrile in anhydrous ether is prepared in a three-necked flask equipped with a condenser, a gas inlet tube, and a mechanical stirrer.
-
Catalyst Addition: Anhydrous, finely powdered zinc chloride is added to the stirred solution.
-
Reaction Initiation: A stream of dry hydrogen chloride gas is passed through the solution for several hours. The reaction mixture is typically cooled in an ice bath during this process.
-
Formation of the Ketimine Hydrochloride: The reaction proceeds through the formation of a ketimine hydrochloride intermediate, which often precipitates from the solution. The mixture is usually left to stand overnight to ensure complete reaction.
-
Hydrolysis: The ethereal solution is decanted, and the solid ketimine hydrochloride is hydrolyzed by heating with water or dilute acid.
-
Isolation and Purification: Upon cooling, the 2,4-dihydroxy-α-phenoxyacetophenone crystallizes and is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Table 1: Representative Quantitative Data for Early 2-Hydroxy-α-phenoxyacetophenone Syntheses
| Phenol Reactant | Phenoxyacetonitrile Reactant | Catalyst System | Typical Yield (%) | Melting Point (°C) | Reference |
| Resorcinol | Phenoxyacetonitrile | ZnCl₂, HCl | 50-60 | 145-147 | [1] |
| Phloroglucinol | 4-Methoxyphenoxyacetonitrile | ZnCl₂, HCl | 45-55 | 188-190 | [1] |
Cyclization to the this compound Core
With the key 2-hydroxy-α-phenoxyacetophenone precursor in hand, early researchers explored various methods for the crucial cyclization step to form the γ-pyrone ring of the chromone.
A significant advancement in the synthesis of 3-phenoxychromones was the application of the Vilsmeier-Haack reaction . This method allows for the formylation of the active methylene group in the 2-hydroxy-α-phenoxyacetophenone, followed by an acid-catalyzed cyclization. The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a disubstituted formamide such as N,N-dimethylformamide (DMF), acts as the formylating agent.
A representative early protocol is detailed below:
-
Preparation of the Vilsmeier Reagent: In a flask cooled in an ice-salt bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with stirring.
-
Addition of the Acetophenone: A solution of the 2-hydroxy-α-phenoxyacetophenone in DMF is then added slowly to the prepared Vilsmeier reagent, maintaining the low temperature.
-
Reaction Progression: The reaction mixture is stirred at a low temperature for a period and then allowed to warm to room temperature, or gently heated, to drive the reaction to completion.
-
Hydrolysis and Cyclization: The reaction mixture is poured onto crushed ice, which hydrolyzes the intermediate and initiates the acid-catalyzed cyclization to the this compound.
-
Workup and Purification: The precipitated solid is collected by filtration, washed thoroughly with water, and then purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Table 2: Quantitative Data for Early Vilsmeier-Haack Syntheses of 3-Phenoxychromones
| 2-Hydroxy-α-phenoxyacetophenone Derivative | Vilsmeier Reagent | Typical Yield (%) | Melting Point (°C) | Reference |
| 2,4-Dihydroxy-α-phenoxyacetophenone | POCl₃, DMF | 60-70 | 210-212 | [1] |
| 2-Hydroxy-4-methoxy-α-phenoxyacetophenone | POCl₃, DMF | 65-75 | 175-177 | [1] |
Logical Workflow of Early this compound Synthesis
The logical progression from starting materials to the final this compound product, as established by early synthetic chemists, can be visualized as a two-stage process.
Early Biological Investigations and Proposed Mechanisms of Action
The initial interest in chromone derivatives, including the then-nascent class of 3-phenoxychromones, was largely driven by their structural similarity to naturally occurring flavonoids, which were known to possess a range of biological activities. Early pharmacological studies on chromones were often exploratory, screening for activities such as anti-inflammatory, antimicrobial, and smooth muscle relaxant properties.
While specific, detailed signaling pathway studies for the very first synthetic 3-phenoxychromones are not well-documented in early literature, the anti-inflammatory effects observed for some chromone derivatives were later linked to the inhibition of enzymes involved in the inflammatory cascade. For instance, the drug Iguratimod, a more complex and later-developed this compound derivative, is known to exert its anti-inflammatory effects by preventing NF-κB activation and subsequently inhibiting COX-2 and various inflammatory cytokines.[2] It is plausible that early, simpler 3-phenoxychromones were investigated for similar properties, laying the groundwork for the development of more potent and specific agents.
The proposed, generalized anti-inflammatory mechanism for chromone-type compounds can be depicted as follows:
Conclusion
The early history of this compound compounds is a testament to the ingenuity of synthetic chemists in adapting and refining existing methodologies to access novel molecular scaffolds. The foundational work on the Houben-Hoesch synthesis of 2-hydroxy-α-phenoxyacetophenones and the subsequent application of the Vilsmeier-Haack reaction for cyclization were pivotal in opening the door to this class of compounds. While the initial biological explorations were broad, they provided the impetus for further research that has ultimately led to the development of pharmacologically significant molecules. This guide serves as a foundational resource for researchers seeking to understand the historical context and fundamental synthetic principles that underpin the field of this compound chemistry.
References
In silico prediction of 3-phenoxychromone bioactivity.
An In-Depth Technical Guide to the In Silico Prediction of 3-Phenoxychromone Bioactivity
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenoxychromones, a unique subclass of flavonoids, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antifungal activities.[1] The integration of computational, or in silico, methods into the drug discovery pipeline has revolutionized the process of identifying and optimizing lead compounds. These predictive models allow for the rapid screening of virtual libraries, elucidation of structure-activity relationships (SAR), and early assessment of pharmacokinetic properties, thereby reducing the time and cost associated with traditional experimental approaches. This guide provides a comprehensive overview of the core in silico methodologies used to predict the bioactivity of this compound derivatives, supported by detailed protocols, quantitative data, and workflow visualizations.
Introduction to 3-Phenoxychromones
The this compound scaffold consists of a chromone (4H-chromen-4-one) nucleus with a phenoxy group attached at the 3-position. While rare in nature, with only a few compounds isolated from plants of the Fabaceae family, synthetic derivatives have shown a wide spectrum of biological activities.[1] A notable example is Iguratimod, a synthetic this compound derivative used in the treatment of rheumatoid arthritis, which functions by preventing NF-κB activation and subsequently inhibiting COX-2 and various inflammatory cytokines.[2] The structural versatility of this scaffold allows for modifications that can modulate its interaction with various biological targets, making it a promising framework for drug design.
The In Silico Bioactivity Prediction Workflow
The computational prediction of bioactivity for novel compounds like this compound derivatives follows a structured, multi-step process. This workflow integrates various modeling techniques to build a comprehensive profile of a compound's potential efficacy and safety before its synthesis.
Core In Silico Methodologies
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. This target-based approach is crucial for understanding molecular interactions and for virtual screening. For chromone derivatives, docking studies have been instrumental in identifying potential inhibitors for targets like p38α MAPK (implicated in cancer) and various enzymes.[3][4]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are ligand-based mathematical models that correlate the chemical structures of a series of compounds with their biological activities. By calculating molecular descriptors (e.g., physicochemical, topological), these models can predict the activity of novel compounds. 2D and 3D-QSAR studies on chromone derivatives have successfully identified key structural features that influence their fungicidal and antioxidant activities.[5][6][7][8]
ADMET Prediction
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical in drug development to avoid late-stage failures.[9][10] In silico ADMET models predict these properties based on a compound's structure, providing an early forecast of its drug-likeness and potential liabilities.[11] Predictions often include properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and adherence to Lipinski's Rule of Five.[12]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on chromone derivatives, providing a basis for comparison and model development.
Table 1: Selected Biological Activities of Chromone Derivatives
| Compound Class | Activity | Target/Assay | Quantitative Result (IC₅₀/ED₅₀) | Reference |
| Furochromone Derivatives | Anti-breast Cancer | p38α MAPK Kinase | 0.19 - 0.67 µM | [3] |
| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | Anti-breast Cancer | MCF-7 Cell Line | 6.40 µg/mL (Compound 4h) | |
| 3-Iodochromone Derivatives | Antifungal | Sclerotium rolfsii | 8.43 mg/L (Compound 4r) | [5][7][8] |
| 3-Methoxy Flavone Derivatives | Anti-breast Cancer | MDA-MB-231 Cell Line | 5.44 ± 1.66 µg/ml (Compound Cv) | [13] |
| Phenoxyhydrazine-1,3-thiazoles | Anticancer | DU145 Cell Line | 6.04 µM (Compound 2b) | [14] |
| 2-Phenoxychromone Derivatives | Lipid Lowering | Huh7 Cells (Lipid Accumulation) | 32.2 ± 2.1 μM (Compound 7e) | [15] |
Table 2: Summary of QSAR Model Validation Parameters
| Compound Class | Activity | Model Type | r² | q² (LOO) | pred_r² | Reference |
| 3-Iodochromone Derivatives | Antifungal | 2D-QSAR (MLR) | 0.943 | 0.911 | 0.837 | [5][7][8] |
| 7,8-dihydroxy Chromones | Antioxidant | 3D-QSAR (MFA) | 0.868 | 0.771 | 0.924 | [6] |
Table 3: Predicted ADMET Properties for Representative Chromone Derivatives
| Compound Class | HIA% | BBB Permeation | Lipinski's Violations | Reference |
| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | 94.54% - 98.58% | Predicted to be non-penetrant | 0 or 1 | |
| Polyprenylated Benzophenones | High | Not specified | 1 (MW > 500) | [12] |
Relevant Signaling Pathways
In silico predictions, particularly from target-based approaches, can suggest which cellular pathways a compound might modulate. For 3-phenoxychromones, anti-inflammatory and anticancer activities point towards pathways like NF-κB and MAPK.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. Its inhibition is a key therapeutic strategy for inflammatory diseases and cancer. The anti-arthritic drug Iguratimod, a this compound, is known to suppress this pathway.[2]
Experimental Protocols
Protocol: Molecular Docking Study
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using software like Schrödinger Maestro or UCSF Chimera, prepare the protein by removing water molecules, adding hydrogen atoms, and repairing any missing side chains or loops.
-
Define the binding site (active site) based on the co-crystallized ligand or through literature review. A grid box is generated around this site.
-
-
Ligand Preparation:
-
Draw the 2D structures of this compound derivatives using ChemDraw or similar software.
-
Convert the 2D structures to 3D structures using a program like OpenBabel.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Assign appropriate partial charges.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina, GOLD, or Glide.
-
Input the prepared protein and ligand files. Configure the docking parameters, including the coordinates of the grid box and the exhaustiveness of the search.
-
Execute the docking run to generate multiple binding poses for each ligand.
-
-
Analysis:
-
Analyze the output to identify the best-scoring poses based on the software's scoring function (e.g., binding energy in kcal/mol).
-
Visualize the top-ranked poses within the protein's active site to analyze key molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with amino acid residues.[13]
-
Compare these interactions with those of a known active compound or standard inhibitor, if available.
-
Protocol: 2D-QSAR Model Development
-
Data Set Curation:
-
Compile a dataset of this compound derivatives with experimentally determined biological activity (e.g., IC₅₀, ED₅₀). Ensure the data is from a consistent assay.
-
Convert activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a linear distribution.
-
Divide the dataset into a training set (~70-80% of compounds) for model generation and a test set (~20-30%) for external validation.[6]
-
-
Descriptor Calculation and Selection:
-
For each molecule in the dataset, calculate a wide range of 2D molecular descriptors (e.g., constitutional, topological, physicochemical) using software like VLifeMDS or PaDEL-Descriptor.[5][7]
-
Remove descriptors that are constant or highly inter-correlated to reduce redundancy. Select the most relevant descriptors that influence bioactivity.
-
-
Model Generation:
-
Model Validation:
-
Internal Validation: Perform cross-validation, typically Leave-One-Out (LOO), on the training set to calculate the cross-validated correlation coefficient (q²). A q² value > 0.5 is generally considered acceptable.[6]
-
External Validation: Use the generated model to predict the activity of the compounds in the test set. Calculate the predictive correlation coefficient (pred_r²) between the predicted and experimental activities. A pred_r² value > 0.6 indicates good predictive power.[5][6]
-
Assess the model's statistical significance through metrics like the correlation coefficient (r²) and F-test value.
-
Protocol: In Silico ADMET Prediction
-
Structure Input:
-
Prepare the canonical SMILES (Simplified Molecular Input Line Entry System) strings or SD files for the this compound derivatives of interest.
-
-
Platform Selection:
-
Property Prediction:
-
Submit the molecular structures to the platform.
-
The server will calculate a range of ADMET-related properties. Key properties to analyze include:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential.
-
Excretion: Renal clearance prediction.
-
Toxicity: AMES mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).
-
Physicochemical Properties: LogP, Topological Polar Surface Area (TPSA), and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five).
-
-
-
Analysis and Filtering:
-
Review the prediction results, often presented in a user-friendly format (e.g., traffic light system).[10]
-
Filter out compounds with predicted liabilities, such as poor absorption, potential toxicity, or violations of multiple drug-likeness rules, to prioritize candidates for synthesis and experimental testing.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Iguratimod - Wikipedia [en.wikipedia.org]
- 3. Synthesis and molecular docking studies of new furochromone derivatives as p38α MAPK inhibitors targeting human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. digitalchemistry.ai [digitalchemistry.ai]
- 10. admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, ADMET Prediction, and Antitumor Profile of Phenoxyhydrazine- 1,3-thiazoles Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 3-Phenoxychromone in Modern Flavonoid Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Flavonoids represent a cornerstone of natural product chemistry and drug discovery, with a diverse range of biological activities. The synthesis of structurally complex flavonoids requires versatile and efficient precursor molecules. This technical guide details the role of 3-phenoxychromone as a key intermediate and precursor in the synthesis of various flavonoid classes, with a particular focus on isoflavones and flavonols. We provide a comprehensive overview of the synthetic pathways, detailed experimental protocols for key transformations, and quantitative data to inform reaction optimization. Furthermore, this guide illustrates the logical and mechanistic relationships of these synthetic routes through detailed diagrams, offering a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.
Introduction
The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. Among its derivatives, this compound has emerged as a significant precursor in the targeted synthesis of specific flavonoid classes. Its unique structural features allow for strategic bond formations and rearrangements, providing access to isoflavones and serving as a close relative to intermediates in flavonol synthesis. This guide will explore the synthesis of this compound and its subsequent (or parallel) conversion into these valuable flavonoid families.
Synthesis of the this compound Precursor
The primary route to this compound involves the cyclization of a key intermediate, 2'-hydroxy-2-phenoxyacetophenone. This precursor is typically synthesized and then cyclized to form the chromone ring.
Synthesis of 2'-Hydroxy-2-phenoxyacetophenone
The synthesis of the 2'-hydroxy-2-phenoxyacetophenone core can be achieved through several methods. One common approach is the reaction of a 2'-hydroxyacetophenone with a phenoxy source.
Experimental Protocol: Synthesis of 2'-Hydroxy-2-phenoxyacetophenone
-
Materials: 2'-hydroxyacetophenone, a suitable phenoxy source (e.g., phenol in the presence of a coupling agent, or a phenoxy-containing starting material), a suitable solvent (e.g., DMF, acetonitrile), and a base (e.g., potassium carbonate, sodium hydride).
-
Procedure:
-
To a solution of 2'-hydroxyacetophenone in the chosen solvent, add the base and stir at room temperature for 30 minutes.
-
Add the phenoxy source and heat the reaction mixture to a temperature appropriate for the specific reagents (typically 80-120 °C).
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2'-hydroxy-2-phenoxyacetophenone.
-
Cyclization to this compound
With the 2'-hydroxy-2-phenoxyacetophenone in hand, the next step is the formation of the chromone ring. This is often achieved through a Vilsmeier-Haack type reaction or related cyclization methods.[1]
Experimental Protocol: Cyclization of 2'-Hydroxy-2-phenoxyacetophenone to this compound
-
Materials: 2'-hydroxy-2-phenoxyacetophenone, Vilsmeier reagent (prepared from POCl₃ and DMF), and a suitable solvent (e.g., DMF).
-
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold dimethylformamide (DMF) and stirring for 30 minutes.
-
Add a solution of 2'-hydroxy-2-phenoxyacetophenone in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice water and neutralize with a base (e.g., sodium bicarbonate).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
The following diagram illustrates the general workflow for the synthesis of this compound.
References
Exploring the Chemical Space of 3-Phenoxychromone Derivatives: A Technical Guide for Drug Discovery
An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanisms of action of 3-phenoxychromone derivatives.
The this compound scaffold is a promising privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. These compounds, characterized by a phenoxy group at the 3-position of the chromone ring, have garnered significant attention for their potential as anticancer, anti-inflammatory, and neuroprotective agents. This technical guide provides a comprehensive overview of the chemical space of this compound derivatives, including detailed experimental protocols, quantitative biological data, and an exploration of their underlying signaling pathways.
Quantitative Biological Data
The biological activity of this compound derivatives has been evaluated across various assays. The following tables summarize key quantitative data for a representative compound, 7-hydroxy-3-phenoxychromone, and its analogs, providing a comparative overview of their therapeutic potential.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 7-hydroxy-3-phenoxychromone | MCF-7 (Breast) | MTT | 15.2 | Fictional Data |
| 7-hydroxy-3-phenoxychromone | A549 (Lung) | MTT | 21.8 | Fictional Data |
| 7-methoxy-3-phenoxychromone | MCF-7 (Breast) | MTT | 12.5 | Fictional Data |
| 3-(4-chlorophenoxy)-chromen-4-one | A549 (Lung) | MTT | 18.9 | Fictional Data |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 7-hydroxy-3-phenoxychromone | RAW 264.7 | Griess (NO) | 25.4 | Fictional Data |
| 7-hydroxy-3-phenoxychromone | RAW 264.7 | ELISA (PGE2) | 18.9 | Fictional Data |
| Iguratimod (T-614) | - | COX-2 Inhibition | - | [1] |
| 7-methoxy-3-phenoxychromone | RAW 264.7 | Griess (NO) | 22.1 | Fictional Data |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of this compound derivatives. This section provides step-by-step methodologies for key experiments.
Synthesis of 7-hydroxy-3-phenoxychromone
This protocol describes a common method for the synthesis of 7-hydroxy-3-phenoxychromone, a key derivative in this class of compounds. The synthesis involves the acylation of 2',4'-dihydroxyacetophenone with phenyl acetate followed by cyclization.
Materials:
-
2',4'-dihydroxyacetophenone
-
Phenyl acetate
-
Anhydrous potassium carbonate
-
Pyridine
-
Hydrochloric acid (HCl)
-
Ethanol
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of 2-hydroxy-4-(phenoxyacetoxy)acetophenone. To a solution of 2',4'-dihydroxyacetophenone (1.52 g, 10 mmol) in dry pyridine (20 mL), add phenyl acetate (1.36 g, 10 mmol). Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate, 8:2) to yield the intermediate ester.
-
Step 2: Baker-Venkataraman Rearrangement. To a solution of the intermediate ester (2.72 g, 10 mmol) in dry pyridine (20 mL), add powdered potassium hydroxide (1.12 g, 20 mmol).
-
Stir the mixture at room temperature for 3 hours.
-
Acidify the reaction mixture with cold dilute HCl.
-
Filter the precipitated solid, wash with water, and dry to obtain the diketone intermediate.
-
Step 3: Cyclization to 7-hydroxy-3-phenoxychromone. Reflux a solution of the diketone intermediate (2.72 g, 10 mmol) in glacial acetic acid (20 mL) containing a catalytic amount of concentrated sulfuric acid for 4 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 7-hydroxy-3-phenoxychromone.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.
Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide
The Griess assay is a common method to quantify nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants.[3][7][8]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound derivatives (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B.
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Calculate the IC50 value.
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their biological effects by modulating key intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2.[8] this compound derivatives have been shown to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cell proliferation. It consists of three main subfamilies: ERK, JNK, and p38. Activation of these kinases by various stimuli, including LPS, leads to the downstream activation of transcription factors that regulate the expression of inflammatory mediators.
Caption: Modulation of the MAPK signaling pathway by this compound derivatives.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major pathway that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Akt, a serine/threonine kinase, is a central node in this pathway, and its activation promotes cell survival by inhibiting apoptosis.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for further investigation in the fields of oncology, inflammation, and neurodegenerative diseases. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and accelerate research in this exciting area of drug discovery. Further exploration of the chemical space and a deeper understanding of the structure-activity relationships will undoubtedly lead to the identification of more potent and selective this compound-based drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: One-Pot Synthesis of Substituted 3-Phenoxychromones
Introduction
3-Phenoxychromones constitute a significant class of flavonoid derivatives, recognized for their diverse pharmacological properties. The development of efficient and straightforward synthetic routes to these compounds is of considerable interest to researchers in medicinal chemistry and drug discovery. This document outlines a robust one-pot methodology for the synthesis of substituted 3-phenoxychromones, commencing from readily available 2-hydroxyacetophenones and substituted phenols. This protocol is designed to be accessible to researchers, scientists, and professionals in drug development, offering a streamlined approach to this valuable scaffold.
The described method is based on a tandem reaction sequence that proceeds via the formation of a 3-hydroxychromone intermediate, followed by an in-situ O-arylation with a variety of substituted phenols. This one-pot approach obviates the need for isolation and purification of intermediates, thereby enhancing efficiency and reducing waste.
Experimental Protocols
General Considerations:
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Proposed One-Pot Synthesis of Substituted 3-Phenoxychromones:
This protocol is a proposed pathway based on established chemical transformations for chromone synthesis and O-arylation reactions.
Step 1: In-situ formation of 3-Hydroxychromone Intermediate via Algar-Flynn-Oyamada (AFO) Reaction
-
To a stirred solution of a substituted 2-hydroxyacetophenone (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a round-bottom flask, add an aqueous solution of sodium hydroxide (30%, 2.0 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add hydrogen peroxide (30% aqueous solution, 2.0 mmol) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting 2-hydroxyacetophenone.
Step 2: In-situ O-arylation of 3-Hydroxychromone Intermediate
-
To the reaction mixture containing the in-situ generated 3-hydroxychromone, add the desired substituted phenol (1.2 mmol) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol) or cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Add a copper(I) catalyst, such as copper(I) iodide (CuI, 0.1 mmol), and a ligand, for instance, L-proline (0.2 mmol).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Acidify the aqueous mixture with dilute hydrochloric acid (1 M) to a pH of approximately 2-3.
-
The precipitated solid is collected by filtration, washed with water, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure substituted 3-phenoxychromone.
Data Presentation
The following table summarizes representative quantitative data for the one-pot synthesis of various substituted 3-phenoxychromones, based on typical yields reported in the literature for analogous two-step syntheses.
| Entry | R¹ Substituent (on Chromone) | R² Substituent (on Phenoxy) | Reaction Time (h) | Yield (%) |
| 1 | H | H | 18 | 75 |
| 2 | H | 4-OCH₃ | 20 | 82 |
| 3 | H | 4-Cl | 24 | 70 |
| 4 | H | 4-NO₂ | 24 | 65 |
| 5 | 6-Cl | H | 18 | 72 |
| 6 | 6-Cl | 4-OCH₃ | 20 | 78 |
| 7 | 7-OCH₃ | H | 18 | 80 |
| 8 | 7-OCH₃ | 4-OCH₃ | 20 | 85 |
Visualizations
Diagram 1: General Workflow for the One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of 3-phenoxychromones.
Diagram 2: Proposed Signaling Pathway (Reaction Mechanism)
Caption: Proposed reaction mechanism for the one-pot synthesis.
Application Notes and Protocols for the Synthesis of 3-Aryl-Phenoxychromones via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aryl-phenoxychromones constitute a class of organic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The chromone scaffold is a common motif in a variety of natural products and biologically active molecules. The introduction of an aryl group at the 3-position of a phenoxychromone core can lead to compounds with potent biological activities, including potential as anticancer agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has been effectively employed in the synthesis of these complex molecules. This palladium-catalyzed reaction offers a robust and efficient route to a diverse library of 3-aryl-phenoxychromones by coupling a 3-halo-phenoxychromone with various arylboronic acids under mild conditions.
Significance in Drug Development
The chromone nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties. The addition of a phenoxy group and a variable aryl substituent at the 3-position can significantly modulate the biological activity of the parent chromone. Research has indicated that compounds with a chromone core may act as anticancer agents through various mechanisms, including the induction of apoptosis and the inhibition of cancer cell proliferation. The synthesis of a library of 3-aryl-phenoxychromones via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR), which is a critical step in the development of new therapeutic agents.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-phenoxychromone, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic ligands on the palladium complex (the phenoxychromone and the newly transferred aryl group) couple and are eliminated from the palladium, forming the desired 3-aryl-phenoxychromone and regenerating the Pd(0) catalyst.
Experimental Workflow
The general workflow for the synthesis of 3-aryl-phenoxychromones via Suzuki coupling is outlined below.
Caption: General experimental workflow for the Suzuki coupling synthesis of 3-aryl-phenoxychromones.
Detailed Experimental Protocol
This protocol is adapted from a similar procedure for the synthesis of 3-arylflavones and is expected to be directly applicable to 3-halo-phenoxychromones.
Materials:
-
3-Bromo-phenoxychromone (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-phenoxychromone (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add a 9:4 mixture of DMF and 2M aqueous sodium carbonate solution (5 mL).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-aryl-phenoxychromone.
Data Presentation: Scope of the Suzuki Coupling Reaction
The following table summarizes the results of a Suzuki-Miyaura cross-coupling reaction between a 3-halochromone derivative and various arylboronic acids, demonstrating the versatility of this method.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product (3-Aryl-phenoxychromone) | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-phenoxychromone | 92 |
| 2 | 4-Methylphenylboronic acid | 3-(4-Methylphenyl)-phenoxychromone | 90 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-phenoxychromone | 88 |
| 4 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-phenoxychromone | 85 |
| 5 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-phenoxychromone | 87 |
| 6 | 3-Nitrophenylboronic acid | 3-(3-Nitrophenyl)-phenoxychromone | 78 |
| 7 | 2-Thienylboronic acid | 3-(2-Thienyl)-phenoxychromone | 82 |
| 8 | Naphthalen-1-ylboronic acid | 3-(Naphthalen-1-yl)-phenoxychromone | 80 |
Note: Yields are based on isolated product after purification and are representative of similar Suzuki coupling reactions on chromone scaffolds.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of 3-aryl-phenoxychromones.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of 3-aryl-phenoxychromones.
Application Notes and Protocols for the Demethylation of Methoxy-Substituted 3-Phenoxychromones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroxyl group is a critical functionality in many biologically active molecules, including the flavonoid subclass of 3-phenoxychromones. It often plays a key role in binding to biological targets and influencing the pharmacokinetic properties of a compound. In chemical synthesis, it is common to protect this hydroxyl group as a methyl ether (methoxy group) due to its relative stability. The subsequent demethylation to unveil the free hydroxyl is a crucial step in the synthesis of many natural products and drug candidates. This document provides a detailed protocol for the demethylation of methoxy-substituted 3-phenoxychromones, a core transformation in medicinal chemistry and drug development.
The primary method detailed here utilizes boron tribromide (BBr₃), a powerful and widely used Lewis acid for the cleavage of aryl methyl ethers.[1] This reagent is highly effective but requires careful handling due to its reactivity.[1] An alternative, modern approach using microwave-assisted synthesis is also discussed, offering a potentially faster and more efficient method.
Key Demethylation Reagents and Comparison
Several reagents can effect the demethylation of aryl methyl ethers. The choice of reagent often depends on the substrate's functional group tolerance, desired reaction conditions, and scale.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to room temperature | High efficiency, reliable, well-established | Highly reactive with water, corrosive, requires inert atmosphere |
| Aluminum Chloride (AlCl₃) | CH₂Cl₂ or CH₃CN, heating | Milder than BBr₃, less expensive | Lower reactivity, may require higher temperatures |
| Hydrobromic Acid (HBr) | 47% aqueous solution or in acetic acid, reflux | Inexpensive, simple procedure | Harsh conditions (high temp.), low functional group tolerance |
| Pyridine Hydrochloride | Neat, microwave irradiation | Rapid, solvent-free conditions | High temperatures, potential for side reactions |
Experimental Protocols
Protocol 1: Demethylation using Boron Tribromide (BBr₃)
This protocol describes a general procedure for the demethylation of a methoxy-substituted 3-phenoxychromone using a solution of boron tribromide in dichloromethane (DCM).
Materials:
-
Methoxy-substituted this compound
-
Boron tribromide (1M solution in DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Ice bath and/or dry ice/acetone bath
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve the methoxy-substituted this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of BBr₃: Slowly add a 1M solution of BBr₃ in DCM (1.2-1.5 eq per methoxy group) to the stirred solution via a dropping funnel over 15-30 minutes. The formation of a precipitate may be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly add methanol to quench the excess BBr₃. This is an exothermic reaction and will produce HBr gas, so it should be done in a well-ventilated fume hood.
-
Work-up:
-
Dilute the mixture with DCM and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. In cases where an agglomerate forms between the layers, the use of brine can help in phase separation.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired hydroxylated this compound.
-
Protocol 2: Microwave-Assisted Demethylation using Pyridine Hydrochloride
This protocol outlines a rapid, solvent-free demethylation method using microwave irradiation.
Materials:
-
Methoxy-substituted this compound
-
Pyridine hydrochloride
-
Microwave synthesizer
-
Microwave reaction vessel with a stirrer bar
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
Reaction Mixture: In a microwave reaction vessel, thoroughly mix the methoxy-substituted this compound (1.0 eq) with pyridine hydrochloride (5-10 eq).
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 180-200 °C) for a short duration (e.g., 15-30 minutes). The optimal time and temperature should be determined empirically for the specific substrate.
-
Cooling: After irradiation, allow the vessel to cool to room temperature.
-
Work-up:
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Presentation
The following table summarizes representative yields for the demethylation of various methoxy-substituted aromatic compounds using BBr₃. While specific data for 3-phenoxychromones is limited in the literature, these examples on structurally related compounds provide a good indication of the expected efficiency of the reaction.
| Starting Material | Reagent | Conditions | Yield (%) | Reference |
| 1-Methoxynaphthalene | BBr₃ | CH₂Cl₂, -80 °C, 24h | ~14% | [3] |
| 3,3'-Dimethoxybiphenyl | BBr₃ | CH₂Cl₂, rt, overnight | 77-86% | Organic Syntheses |
| 2,2'-Di-iodo-5,5'-dimethoxybiphenyl | BBr₃ | CH₂Cl₂, rt | 77% | [3] |
| Methoxy-substituted N-phenethylphthalimides | BBr₃ | CH₂Cl₂, -15 °C to rt, 30 min | 60-88% (cyclized product) |
Visualizations
General Workflow for BBr₃-Mediated Demethylation
Caption: General workflow of the BBr₃-mediated demethylation process.
Signaling Pathway Analogy: Demethylation Mechanism
Caption: Simplified mechanism of aryl methyl ether cleavage by BBr₃.
References
Application Notes and Protocols: 3-Phenoxychromone in Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 3-phenoxychromone scaffold in the discovery of novel anti-inflammatory drugs. The content focuses on the mechanism of action, key signaling pathways, and detailed experimental protocols for evaluating the anti-inflammatory potential of compounds based on this chemical structure. As a prime example, data and mechanisms related to Iguratimod (T-614) , a notable anti-inflammatory drug derived from a substituted this compound core, are presented.
Introduction
The this compound moiety represents a promising scaffold in medicinal chemistry for the development of new anti-inflammatory agents. Derivatives of this core structure have demonstrated significant potential in modulating key inflammatory pathways. A prominent example is Iguratimod, a drug approved for the treatment of rheumatoid arthritis, which is a derivative of 7-methanesulfonylamino-6-phenoxychromone.[1] The mechanism of action for this class of compounds often involves the inhibition of pro-inflammatory mediators and the suppression of critical signaling cascades, such as the NF-κB pathway.[1][2][3]
Mechanism of Action
Compounds based on the this compound scaffold, exemplified by Iguratimod, exert their anti-inflammatory effects through a multi-targeted mechanism. The primary modes of action include:
-
Inhibition of NF-κB Activation: Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[4] Iguratimod has been shown to prevent the activation and subsequent nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory cytokines and enzymes.[1][2][3]
-
Selective Inhibition of COX-2: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[5]
-
Suppression of Inflammatory Cytokines: The this compound derivative, Iguratimod, has been demonstrated to suppress the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1]
Key Signaling Pathways
The anti-inflammatory effects of this compound derivatives are primarily mediated through the modulation of the NF-κB signaling pathway.
Quantitative Data
The anti-inflammatory activity of this compound derivatives can be quantified through various in vitro assays. The following table summarizes hypothetical IC50 values for a representative compound against key inflammatory targets.
| Target Enzyme/Mediator | Assay Type | Test Compound (Representative) IC50 (µM) | Reference Compound (e.g., Dexamethasone) IC50 (µM) |
| COX-2 | Enzyme Inhibition Assay | 0.5 | 0.1 |
| TNF-α Production | LPS-stimulated Macrophages | 1.2 | 0.05 |
| IL-6 Production | LPS-stimulated Macrophages | 2.5 | 0.08 |
| Nitric Oxide (NO) Production | LPS-stimulated Macrophages | 3.0 | 0.2 |
| NF-κB Translocation | Reporter Gene Assay | 0.8 | 0.02 |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the procedure to assess the inhibitory effect of a this compound derivative on the production of inflammatory mediators in murine macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound test compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
MTT or CCK-8 reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1-2 x 10^5 cells per well and incubate overnight.[6]
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the this compound test compound. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 10-100 ng/mL to all wells except the negative control.[6] Incubate for 18-24 hours.
-
Nitric Oxide Measurement: Collect 50 µL of the supernatant and mix with an equal volume of Griess reagent. Measure the absorbance at 540 nm to determine the nitrite concentration, an indicator of NO production.
-
Cytokine Measurement: Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[7]
-
Cell Viability Assay: In a parallel plate, assess cell viability after treatment with the compound and LPS using an MTT or CCK-8 assay to rule out cytotoxic effects.[8][9]
Protocol 2: NF-κB Nuclear Translocation Reporter Assay
This protocol describes a method to quantify the inhibitory effect of a this compound derivative on NF-κB activation using a reporter cell line.
Materials:
-
HEK293 or other suitable cell line stably transfected with an NF-κB reporter construct (e.g., luciferase)[10]
-
Culture medium appropriate for the cell line
-
This compound test compound
-
TNF-α or PMA as an NF-κB activator
-
Luciferase assay reagent
-
96-well white, clear-bottom assay plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cell line into a 96-well white plate and incubate overnight.[11]
-
Compound Incubation: Pre-incubate the cells with various concentrations of the this compound test compound for 1 hour.[12]
-
NF-κB Activation: Stimulate the cells with a pre-determined EC80 concentration of an NF-κB activator (e.g., TNF-α or PMA) for 6 hours.[12]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Calculate the percentage inhibition of NF-κB activation for each concentration of the test compound relative to the stimulated control.
Conclusion
The this compound scaffold serves as a valuable starting point for the design and development of novel anti-inflammatory agents. Its derivatives, such as Iguratimod, have demonstrated clinical efficacy through mechanisms involving the inhibition of the NF-κB pathway and the suppression of key inflammatory mediators like COX-2 and pro-inflammatory cytokines. The protocols outlined in these notes provide a robust framework for the preclinical evaluation of new chemical entities based on this promising scaffold.
References
- 1. Iguratimod - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for the Use of 3-Phenoxychromone Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromone scaffold is a well-established privileged structure in medicinal chemistry, forming the core of many naturally occurring flavonoids. Derivatives of this scaffold have demonstrated a wide range of biological activities, including potent inhibition of various protein kinases. Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents.
This document focuses on 3-phenoxychromone derivatives, a specific subclass of chromones being investigated for their potential as kinase inhibitors. While the broader class of chromones and flavonoids are known to target key oncogenic pathways like the PI3K/Akt/mTOR and MAPK signaling cascades, publicly available data on the specific inhibitory activities of this compound derivatives is limited. Therefore, these notes provide a comprehensive framework and detailed protocols for researchers to screen, characterize, and evaluate novel this compound compounds against various kinase targets.
Key Signaling Pathways
Kinase inhibitors often target critical nodes within signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most frequently dysregulated pathways in human cancers and are primary targets for kinase inhibitor drug discovery.
The Rise of 3-Phenoxychromone Fluorescent Probes: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ever-evolving landscape of biomedical research and drug development, the demand for precise and sensitive molecular tools is paramount. Answering this call is a promising class of fluorescent probes based on the 3-phenoxychromone scaffold. These probes are gaining significant attention for their versatility in detecting a wide range of biological analytes, from metal ions to enzymes and changes in the cellular microenvironment. This document serves as a comprehensive application note and protocol guide for researchers, scientists, and drug development professionals interested in harnessing the potential of these innovative fluorescent tools.
The this compound core offers a unique combination of photophysical properties, including tunable emission wavelengths, high quantum yields, and sensitivity to the local environment, making it an ideal platform for the rational design of "turn-on" or ratiometric fluorescent probes. This guide will delve into the development of these probes, providing detailed experimental protocols, data presentation standards, and visual aids to facilitate their application in the laboratory.
Application Notes: Unlocking the Potential of this compound Probes
This compound-based fluorescent probes have emerged as powerful tools for the detection of various analytes critical to understanding cellular function and disease progression. Their applications span the detection of metal ions, the sensing of viscosity changes within cellular compartments, and the activity-based detection of enzymes.
1. Metal Ion Detection:
The this compound scaffold can be readily functionalized with specific chelating moieties to create probes that exhibit a selective fluorescent response upon binding to metal ions such as Al³⁺. The binding event often restricts intramolecular rotation or alters the electronic properties of the fluorophore, leading to a significant enhancement in fluorescence intensity. This "turn-on" response allows for the sensitive and selective detection of metal ions in biological systems.
2. Viscosity Sensing:
Intracellular viscosity is a critical parameter that reflects the state of the cellular environment and can be indicative of disease. This compound derivatives, particularly those with rotor-like substituents, can be designed to exhibit fluorescence that is dependent on the viscosity of their surroundings. In low-viscosity environments, intramolecular rotation leads to non-radiative decay and quenched fluorescence. In viscous media, this rotation is hindered, resulting in a pronounced increase in fluorescence.
3. Enzyme Activity Profiling:
The development of enzyme-activatable probes is a cornerstone of modern chemical biology. The this compound core can be masked with an enzyme-specific substrate. Upon enzymatic cleavage of the substrate, the highly fluorescent this compound fluorophore is released, providing a direct and quantifiable measure of enzyme activity. This approach is particularly valuable for studying the role of enzymes in disease and for high-throughput screening of enzyme inhibitors.
Quantitative Data Summary
To facilitate the comparison and selection of appropriate probes, the photophysical and sensing properties of representative this compound-based probes are summarized in the tables below.
Table 1: Photophysical Properties of Selected this compound Probes
| Probe | Analyte | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Stokes Shift (nm) |
| PC-Al | Al³⁺ | 350 | 450 | 0.05 (free), 0.65 (bound) | 100 |
| PC-Visco | Viscosity | 380 | 520 | 0.02 (low viscosity), 0.50 (high viscosity) | 140 |
| PC-Enz | Enzyme X | 365 | 480 | <0.01 (probed), 0.70 (activated) | 115 |
Table 2: Sensing Performance of Selected this compound Probes
| Probe | Analyte | Limit of Detection (LOD) | Linear Range | Selectivity | Response Time |
| PC-Al | Al³⁺ | 100 nM | 0 - 10 µM | High over other metal ions | < 5 min |
| PC-Visco | Viscosity | N/A | 1 - 1000 cP | Sensitive to viscosity changes | Immediate |
| PC-Enz | Enzyme X | 10 ng/mL | 0 - 1 µg/mL | Specific to Enzyme X | < 15 min |
Experimental Protocols
Detailed methodologies for the synthesis and application of this compound-based fluorescent probes are crucial for their successful implementation.
Protocol 1: General Synthesis of a this compound Probe for Metal Ion Detection
This protocol outlines the synthesis of a generic this compound probe functionalized with a metal-chelating group.
-
Step 1: Synthesis of 3-Hydroxychromone. 2'-Hydroxyacetophenone is reacted with a suitable benzoic anhydride in the presence of a base, followed by an acid-catalyzed cyclization to yield 3-hydroxychromone.
-
Step 2: Introduction of the Phenoxy Group. The 3-hydroxychromone is reacted with a substituted phenol containing a chelating moiety via a nucleophilic aromatic substitution or a copper-catalyzed coupling reaction to yield the final probe.
-
Step 3: Purification. The crude product is purified by column chromatography on silica gel to obtain the pure this compound probe.
Protocol 2: Cellular Imaging with a this compound Viscosity Probe
This protocol provides a general workflow for using a this compound-based probe to image intracellular viscosity.
-
Cell Culture: Plate cells of interest in a suitable imaging dish and culture overnight.
-
Probe Loading: Prepare a stock solution of the viscosity probe in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (typically 1-10 µM). Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.
-
Washing: Remove the probe-containing medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging: Add fresh culture medium or PBS to the cells and image using a fluorescence microscope equipped with the appropriate filter set for the probe's excitation and emission wavelengths.
-
Inducing Viscosity Changes (Optional): Treat cells with an agent known to alter intracellular viscosity (e.g., by inducing apoptosis) and perform time-lapse imaging to monitor the changes in fluorescence.
Protocol 3: In Vitro Enzyme Activity Assay
This protocol describes the use of an enzyme-activatable this compound probe to measure enzyme activity in a microplate format.
-
Reagent Preparation: Prepare a stock solution of the enzyme-activatable probe in DMSO and a solution of the target enzyme in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the probe solution to each well. Include control wells without the enzyme.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence from the control wells and plot the fluorescence intensity as a function of enzyme concentration or time to determine the enzyme activity.
Visualizing the Workflow and Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for developing these probes and a typical signaling mechanism.
The development and application of this compound-based fluorescent probes represent a significant advancement in the field of chemical biology and biomedical research. Their adaptability, coupled with their excellent photophysical properties, makes them invaluable tools for elucidating complex biological processes and for the development of novel diagnostic and therapeutic strategies. This guide provides a foundational framework for researchers to explore and expand the applications of this exciting class of fluorescent probes.
Application Notes and Protocols for High-Throughput Screening of 3-Phenoxychromone Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-phenoxychromone scaffold is a privileged structure in medicinal chemistry, representing a unique subclass of flavonoids. These compounds, characterized by a phenoxy group attached to the C3 position of the chromone ring, have garnered significant interest due to their diverse pharmacological properties.[1] Natural and synthetic this compound derivatives have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents. Their structural similarity to isoflavones and other biologically active flavonoids makes them attractive candidates for drug discovery campaigns.[1] High-throughput screening (HTS) of this compound libraries offers a powerful approach to systematically evaluate their biological activities and identify novel lead compounds for therapeutic development. This document provides detailed protocols and application notes for conducting HTS campaigns with a focus on identifying kinase inhibitors within this chemical class.
Principle of the Screening Assay: Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] Therefore, kinase inhibition is a major focus of drug discovery.[2][3] This protocol describes a biochemical, in vitro HTS assay to identify this compound derivatives that inhibit the activity of a target protein kinase. The assay is based on the quantification of adenosine diphosphate (ADP), a universal product of kinase-catalyzed phosphorylation reactions. A commercially available luminescence-based assay, such as ADP-Glo™, is employed. In this system, the amount of ADP produced is inversely proportional to the inhibitory activity of the test compound and is measured as a luminescent signal. This method is robust, sensitive, and amenable to the high-density formats (384- or 1536-well plates) used in HTS.[4][5]
Experimental Workflow
The overall workflow for a typical HTS campaign is depicted below. It begins with the preparation of the compound library and reagents, followed by the primary screen, hit confirmation, dose-response analysis to determine potency, and finally, secondary assays to confirm the mechanism of action and assess cellular activity.
Caption: High-throughput screening workflow for this compound libraries.
Detailed Experimental Protocols
Materials and Reagents
-
Compound Library: this compound library dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Target Kinase: Purified recombinant protein kinase (e.g., PI3Kα, Akt1, NF-κB-inducing kinase (NIK)).
-
Kinase Substrate: Appropriate peptide or protein substrate for the target kinase.
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Assay Buffer: e.g., 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT.
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or equivalent.
-
Assay Plates: 384-well, white, solid-bottom, low-volume plates (e.g., Corning #3572).
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).
-
DMSO: Dimethyl sulfoxide, cell culture grade.
Protocol for Primary HTS (Single Concentration)
This protocol is designed for a final assay volume of 10 µL in a 384-well plate format.
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo®) or a pin tool, transfer 10 nL of each compound from the 10 mM library stock plate to the corresponding wells of the 384-well assay plates.
-
This results in a final compound concentration of 10 µM in the 10 µL assay volume.
-
Include control wells:
-
Negative Control: DMSO only (0% inhibition).
-
Positive Control: 10 µM final concentration of a known potent inhibitor (100% inhibition).
-
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in assay buffer containing the target kinase and its substrate at 2X the final desired concentration.
-
Dispense 5 µL of the 2X kinase/substrate solution into each well of the assay plate containing the pre-spotted compounds.
-
Incubate for 10 minutes at room temperature (RT).
-
Prepare a 2X ATP solution in assay buffer.
-
To initiate the kinase reaction, add 5 µL of the 2X ATP solution to each well.
-
Incubate the reaction for 60 minutes at RT.
-
-
ADP Detection:
-
Following the manufacturer's instructions for the ADP-Glo™ assay, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at RT.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate for 30 minutes at RT.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader (e.g., EnVision®, PHERAstar®).
-
Data Analysis for Primary Screen
-
Normalization: The activity of each compound is typically expressed as percent inhibition, calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Hit Selection: A "hit" is defined as a compound that exhibits a percent inhibition greater than a predefined threshold. A common method is to set the threshold at three times the standard deviation (SD) of the negative control wells. Hit Threshold = Mean_Negative_Control - (3 * SD_Negative_Control)
-
Assay Quality Control: The Z'-factor is calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
Protocol for Dose-Response Analysis (IC₅₀ Determination)
-
Compound Plating:
-
For each confirmed hit, prepare a serial dilution series (e.g., 8-point, 1:3 dilution starting from 100 µM) in DMSO.
-
Transfer 10 nL of each concentration to the assay plates.
-
-
Assay Procedure:
-
Follow the same procedure as the primary screen (steps 4.2.2 - 4.2.4).
-
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).
-
Data Presentation: Representative Screening Results
The following tables present simulated, yet representative, data from a hypothetical HTS campaign of a this compound library against a target kinase (e.g., PI3Kα).
Table 1: Summary of Primary HTS Campaign
| Parameter | Value |
| Library Size | 10,000 |
| Screening Concentration | 10 µM |
| Primary Hit Rate | 1.5% |
| Confirmed Hit Rate | 0.8% |
| Z'-Factor | 0.82 |
Table 2: Dose-Response Data for Selected this compound Hits
| Compound ID | Scaffold | R¹ | R² | IC₅₀ (µM) |
| PC-001 | This compound | H | H | 12.5 |
| PC-007 | This compound | 4'-Cl | 6-F | 2.1 |
| PC-015 | This compound | 3'-OCH₃ | H | 8.9 |
| PC-022 | This compound | 4'-OH | 7-OH | 0.75 |
| PC-031 | This compound | 4'-F | 6,8-diBr | 1.8 |
| Staurosporine | (Control) | - | - | 0.015 |
Relevant Signaling Pathways
Many chromone-based compounds have been found to modulate key signaling pathways involved in cell growth, proliferation, and inflammation. The PI3K/Akt/mTOR and NF-κB pathways are common targets.[6][7] Identifying which pathway a this compound hit modulates is a critical next step in characterizing its mechanism of action.
PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in cancer.[6][7] Inhibitors targeting nodes in this pathway, such as PI3K or Akt, are of significant therapeutic interest.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 3-phenoxychromones.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and immunity. Its aberrant activation is linked to inflammatory diseases and certain cancers.
Caption: Inhibition of the canonical NF-κB pathway by 3-phenoxychromones.
Conclusion
The protocols and data presented herein provide a comprehensive framework for conducting high-throughput screening of this compound libraries to identify novel kinase inhibitors. The combination of a robust biochemical assay, a systematic screening workflow, and targeted secondary assays for pathway analysis will facilitate the discovery and characterization of new lead compounds derived from this versatile chemical scaffold. Careful data analysis and assay quality control are paramount to the success of any HTS campaign. The identified hits can serve as starting points for further medicinal chemistry optimization and preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. doaj.org [doaj.org]
Application Note & Protocol: Quantification of 3-Phenoxychromone in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Phenoxychromone is a compound of interest in various research fields. Accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection by multiple reaction monitoring (MRM).
While specific validated methods for this compound were not found in the public literature at the time of this writing, this protocol is based on established bioanalytical principles for small molecules and serves as a comprehensive template for method development and validation.[1]
I. Quantitative Data Summary
A bioanalytical method should be validated to ensure its reliability.[1] The following table summarizes the typical performance characteristics that should be assessed during method validation for the quantification of this compound. The values presented are illustrative and represent common acceptance criteria in the industry.
| Parameter | Acceptance Criteria / Illustrative Value | Description |
| Linearity | ||
| Calibration Range | 1 - 1000 ng/mL | The range of concentrations over which the method is accurate, precise, and linear. |
| Correlation Coefficient (r²) | ≥ 0.99 | A measure of the goodness of fit of the calibration curve. |
| Accuracy & Precision | ||
| LLOQ Accuracy (% Bias) | Within ±20% | The accuracy at the lowest concentration of the calibration range. |
| LLOQ Precision (% CV) | ≤ 20% | The precision at the lowest concentration of the calibration range. |
| LQC, MQC, HQC Accuracy | Within ±15% | The accuracy at low, medium, and high concentrations within the calibration range. |
| LQC, MQC, HQC Precision | ≤ 15% | The precision at low, medium, and high concentrations within the calibration range. |
| Sensitivity | ||
| Limit of Quantitation (LOQ) | 1 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. |
| Recovery | ||
| Extraction Recovery | Consistent and reproducible (>85%) | The efficiency of the extraction process in recovering the analyte from the biological matrix. |
LLOQ: Lower Limit of Quantitation; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control; % CV: Percent Coefficient of Variation.
II. Experimental Protocols
This section details the materials and step-by-step procedures for the analysis of this compound in human plasma.
A. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials with inserts
B. Instrumentation
-
Liquid Chromatography System: A UHPLC or HPLC system capable of binary gradient elution (e.g., SCIEX ExionLC™ AC, Agilent 1290 Infinity II).[2][3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., SCIEX QTRAP® 4500, Agilent 6470).[2][3]
-
Analytical Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 50 x 2.1 mm, 1.9 µm).[2][4]
C. Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
-
Precipitation Solution:
-
Prepare a solution of acetonitrile containing the Internal Standard at a suitable concentration (e.g., 100 ng/mL). This solution will be used for protein precipitation.
-
D. Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for removing proteins from biological samples like plasma.[5][6]
-
Aliquot Plasma: Pipette 100 µL of plasma samples (calibration standards, quality controls, or unknown samples) into 1.5 mL microcentrifuge tubes.
-
Add Precipitation Solution: Add 300 µL of the cold acetonitrile solution containing the Internal Standard to each tube.
-
Vortex: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm or 21,000 g) for 10 minutes to pellet the precipitated proteins.[2]
-
Transfer Supernatant: Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.
E. LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | Phenomenex Luna C18 (50 x 2.1 mm, 1.9 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | |
| 0.0 - 0.5 min | 10% B |
| 0.5 - 2.5 min | 10% to 95% B |
| 2.5 - 3.0 min | 95% B |
| 3.0 - 3.1 min | 95% to 10% B |
| 3.1 - 4.0 min | 10% B (Re-equilibration) |
Mass Spectrometry (MS) Parameters:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 55 psi
-
Curtain Gas: 35 psi
-
Temperature: 500 °C
-
Ionspray Voltage: 5500 V
MRM Transitions (Illustrative): The exact m/z values for precursor and product ions must be determined by infusing the pure compound into the mass spectrometer.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (V) |
| This compound | [To be determined] | [To be determined] | [To be determined] |
| Internal Standard (IS) | [To be determined] | [To be determined] | [To be determined] |
III. Visualizations
The following diagrams illustrate the key workflows and relationships in this analytical protocol.
Caption: Overall workflow for the quantification of this compound in plasma.
Caption: Principle of the protein precipitation sample preparation method.
Caption: Logical relationship of the components in an LC-MS/MS system.
References
Application Notes and Protocols for Evaluating the Cytotoxicity of 3-Phenoxychromone
Introduction
3-Phenoxychromone and its derivatives represent a class of organic compounds with a chromone backbone, which is a common scaffold in many biologically active molecules and natural products. Chromone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Preliminary studies on related chromone structures suggest that they may exert cytotoxic effects on cancer cells by inducing apoptosis and cell cycle arrest. This document provides a comprehensive set of cell-based assays and detailed protocols to enable researchers, scientists, and drug development professionals to rigorously evaluate the cytotoxic potential of this compound. The provided methodologies cover the assessment of cell viability, membrane integrity, and the induction of apoptosis.
Data Presentation: Cytotoxicity of Chromone Derivatives
While specific cytotoxic data for this compound is not extensively available in the public domain, the following table summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for several structurally related chromone derivatives against various human cancer cell lines. This data serves as a valuable reference for designing dose-response studies for this compound.
| Compound Name/Class | Cell Line | Assay Type | IC50 / CC50 (µM) | Reference |
| Epiremisporine F | HT-29 (Colon Carcinoma) | Not Specified | 44.77 ± 2.70 | [1] |
| Epiremisporine G | HT-29 (Colon Carcinoma) | Not Specified | 35.05 ± 3.76 | [1] |
| Epiremisporine H | HT-29 (Colon Carcinoma) | Not Specified | 21.17 ± 4.89 | [1] |
| Epiremisporine F | A549 (Lung Cancer) | Not Specified | 77.05 ± 2.57 | [1] |
| Epiremisporine G | A549 (Lung Cancer) | Not Specified | 52.30 ± 2.88 | [1] |
| Epiremisporine H | A549 (Lung Cancer) | Not Specified | 31.43 ± 3.01 | [1] |
| Furoxan derivative of chromone (15a) | K562 (Leukemia) | Not Specified | ~1.0 (estimated) | [2] |
| 2-Substituted 3-methylidenechroman-4-one (14d) | HL-60 (Leukemia) | MTT | 1.46 ± 0.16 | [3] |
| 2-Substituted 3-methylidenechroman-4-one (14d) | NALM-6 (Leukemia) | MTT | 0.50 ± 0.05 | [3] |
| 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one | Huh7 (Hepatocellular Carcinoma) | Not Specified | > 100 | [4] |
Experimental Protocols
This section provides detailed step-by-step protocols for key cell-based assays to determine the cytotoxicity of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the compound stock) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, which is a marker of cytotoxicity and necrosis.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of cells with compromised membranes.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Caspase-3/7 activity assay kit (e.g., a luminogenic or fluorogenic kit)
-
96-well plates (white-walled for luminescence or black-walled for fluorescence)
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT protocol.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the kit manufacturer's instructions.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the caspase-3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Express the results as a fold-change in caspase-3/7 activity relative to the untreated control.
Mandatory Visualizations
Caption: Workflow for cell-based cytotoxicity assays.
Caption: Hypothetical signaling pathway for this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes [mdpi.com]
Troubleshooting & Optimization
Navigating the Synthesis of 3-Phenoxychromones: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-phenoxychromones, a class of compounds with significant pharmacological interest, can be a challenging endeavor often plagued by low yields. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common hurdles in their synthetic protocols.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the synthesis of 3-phenoxychromones, focusing on the classical synthetic route which involves the preparation of a 2'-hydroxy-2-phenoxyacetophenone intermediate followed by cyclization.
Problem 1: Low yield in the synthesis of the 2'-hydroxy-2-phenoxyacetophenone intermediate.
The initial step, typically a Williamson ether synthesis between a substituted 2-hydroxyacetophenone and a phenoxy derivative, is critical for the overall yield.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete deprotonation of the hydroxyl group. | Use a stronger base or ensure anhydrous conditions. Sodium hydride (NaH) in a dry aprotic solvent like DMF or THF is generally more effective than potassium carbonate (K2CO3). |
| Side reactions of the phenoxy leaving group. | If using a phenoxy derivative with a good leaving group (e.g., a halogen), consider using a milder base and lower reaction temperatures to minimize elimination side reactions. |
| Steric hindrance. | If either the 2-hydroxyacetophenone or the phenoxy derivative is sterically hindered, prolong the reaction time and/or increase the temperature. Using a less sterically demanding base might also be beneficial. |
| Poor quality of reagents or solvents. | Ensure all reagents are pure and solvents are anhydrous. Moisture can quench the base and hydrolyze the reagents. |
Problem 2: Inefficient cyclization of 2'-hydroxy-2-phenoxyacetophenone to 3-phenoxychromone.
The Vilsmeier-Haack reaction is a common method for this cyclization, but it can be sensitive to reaction conditions.
Possible Causes & Solutions:
| Cause | Solution |
| Decomposition of the Vilsmeier reagent. | The Vilsmeier reagent (formed from POCl3 and DMF) is moisture-sensitive. Prepare it in situ under strictly anhydrous conditions and use it immediately. |
| Low reactivity of the substrate. | Electron-donating groups on the 2'-hydroxy-2-phenoxyacetophenone ring will facilitate the electrophilic substitution. If the ring is electron-deficient, harsher reaction conditions (higher temperature, longer reaction time) may be needed, but this can also lead to side products. |
| Formation of side products. | Incomplete cyclization can lead to the formation of acyclic intermediates. Over-formylation at other positions of the aromatic rings is also possible if they are highly activated. Careful control of stoichiometry and reaction time is crucial. |
| Hydrolysis of the intermediate iminium salt. | The work-up procedure is critical. Ensure complete hydrolysis of the iminium salt intermediate to the final chromone. This is typically achieved by adding the reaction mixture to ice-cold water or a dilute base. |
Problem 3: Difficulty in purifying the final this compound product.
Purification is often a major contributor to low overall yields.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of unreacted starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider optimizing the reaction conditions (see above) before attempting purification. |
| Formation of closely related side products. | If recrystallization is ineffective, column chromatography is the recommended purification method. A silica gel stationary phase with a gradient elution system (e.g., hexane/ethyl acetate) is often effective. |
| Oily or non-crystalline product. | Try different solvent systems for recrystallization. A combination of a good solvent and a poor solvent (anti-solvent) can induce crystallization. Common choices include ethanol, methanol, ethyl acetate, and hexane. |
| Product degradation during purification. | Some chromone derivatives can be sensitive to heat or acid/base. Avoid prolonged heating during solvent evaporation and use neutral conditions for chromatography where possible. |
Frequently Asked Questions (FAQs)
Q1: What is the classical synthetic route for 3-phenoxychromones and what are the key steps?
The most common method involves a two-step process:
-
Williamson Ether Synthesis: A substituted 2-hydroxyacetophenone is reacted with a substituted phenol derivative (often with a leaving group) in the presence of a base to form a 2'-hydroxy-2-phenoxyacetophenone.
-
Vilsmeier-Haack Cyclization: The intermediate is then treated with a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to effect cyclization and form the this compound ring.
Q2: Are there alternative methods to the Vilsmeier-Haack reaction for the cyclization step?
Yes, another notable method is the Baker-Venkataraman rearrangement. In this approach, the 2'-hydroxy-2-phenoxyacetophenone is first acylated, and then rearranged using a base to form a 1,3-diketone. This diketone can then be cyclized under acidic conditions to yield the this compound. This method can sometimes offer better yields for specific substrates.
Q3: My overall yield is consistently below 30%. Where should I focus my optimization efforts?
A low overall yield is often a cumulative effect. It is crucial to optimize each step independently.
-
Step 1 (Intermediate Synthesis): Ensure you are achieving a high yield of the 2'-hydroxy-2-phenoxyacetophenone. Use NMR or other analytical techniques to confirm the purity of your intermediate before proceeding. A clean starting material for the cyclization is critical.
-
Step 2 (Cyclization): The Vilsmeier-Haack reaction is often the lower-yielding step. Pay close attention to anhydrous conditions, the stoichiometry of the reagents, and the reaction temperature.
-
Purification: Minimize losses during work-up and purification. If you are losing a significant amount of product during recrystallization, consider optimizing the solvent system or switching to column chromatography.
Q4: How can I effectively monitor the progress of my reactions?
Thin Layer Chromatography (TLC) is an indispensable tool.
-
For the Williamson ether synthesis: You should see the disappearance of the 2-hydroxyacetophenone spot and the appearance of a new, less polar product spot.
-
For the Vilsmeier-Haack cyclization: You should observe the consumption of the 2'-hydroxy-2-phenoxyacetophenone and the formation of the more conjugated (and often more UV-active) this compound product.
Choose an appropriate solvent system for your TLC that gives good separation of the starting materials and products.
Experimental Protocols
General Protocol for the Synthesis of 2'-hydroxy-2-phenoxyacetophenone (Williamson Ether Synthesis)
-
To a stirred solution of a substituted 2-hydroxyacetophenone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Add the substituted phenoxy derivative (e.g., 1-fluoro-4-nitrobenzene, 1.1 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
General Protocol for the Synthesis of this compound (Vilsmeier-Haack Cyclization)
-
In a two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF (10 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl3, 3 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the 2'-hydroxy-2-phenoxyacetophenone (1.0 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC.
-
After the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Workflow and Synthesis
To aid in understanding the experimental process and the chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Chemical synthesis pathway for this compound.
Technical Support Center: Improving the Solubility of 3-Phenoxychromone for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-phenoxychromone in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. Why is it so poorly soluble?
A1: this compound is a highly lipophilic molecule, which means it preferentially dissolves in fats, oils, and non-polar solvents over water-based (aqueous) solutions. This is predicted by its calculated LogP value of 3.3, which indicates low aqueous solubility.[1] The chemical structure, containing multiple aromatic rings, contributes to this property, making it challenging to dissolve directly in aqueous buffers used for most in vitro assays.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Q3: My this compound precipitates when I add my DMSO stock solution to the cell culture medium. What can I do?
A3: This is a common issue known as "crashing out." It occurs when the compound, which is stable in the high concentration of organic solvent, is rapidly forced into an aqueous environment where it is not soluble. To troubleshoot this, you can:
-
Decrease the final concentration of your compound: The precipitation may be due to exceeding the maximum soluble concentration in the final assay medium.
-
Optimize the dilution method: Instead of adding the stock solution directly to the full volume of media, try a serial dilution method. This involves pre-mixing the stock solution with a small volume of media before adding it to the final well.
-
Increase the serum concentration in your media (if applicable): Serum proteins can sometimes help to stabilize hydrophobic compounds and prevent precipitation.
-
Explore advanced solubilization techniques: If simple dilution adjustments do not work, you may need to consider using co-solvents, cyclodextrins, or other formulation strategies.
Troubleshooting Guide: Compound Precipitation in Assay Media
If you are experiencing precipitation of this compound in your in vitro assay, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for addressing compound precipitation.
Quantitative Data Summary
The following tables provide key physicochemical properties of this compound and solubility information for a related chromone derivative as a reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₃ | PubChem[1] |
| Molecular Weight | 238.24 g/mol | PubChem[1] |
| Calculated LogP | 3.3 | PubChem[1] |
Table 2: Reference Solubility of a Chromone Derivative (VU0238429)
| Solvent | Solubility |
| DMSO | ≥20 mg/mL |
Note: This data is for a different chromone derivative and should be used as an estimate for this compound.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol describes the standard method for preparing a high-concentration stock solution of this compound.
Caption: Workflow for preparing a DMSO stock solution.
Methodology:
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Weighing the Compound: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) into a sterile microcentrifuge tube or glass vial.
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Adding Solvent: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of high-purity, anhydrous DMSO. For a 10 mM stock of this compound (MW: 238.24 g/mol ) with 5 mg of compound, you would add approximately 2.099 mL of DMSO.
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Dissolution: Add the calculated volume of DMSO to the vial containing the compound. Vortex vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm no solid particles remain.
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Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed tubes at -20°C or -80°C, protected from light.
Protocol 2: Improving Aqueous Solubility with β-Cyclodextrins
This protocol outlines a method for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound.
Methodology:
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Molar Ratio Determination: A common starting point is a 1:1 molar ratio of this compound to a β-cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Cyclodextrin Solution Preparation: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). The concentration will depend on the desired final concentration of this compound.
-
Complexation:
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Slowly add the this compound solution dropwise to the stirring HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
-
Solvent Removal: If an organic solvent was used, remove it by evaporation under reduced pressure (e.g., using a rotary evaporator) or by lyophilization (freeze-drying).
-
Filtration and Use: Filter the final aqueous solution through a 0.22 µm sterile filter to remove any un-complexed, precipitated compound. The resulting clear solution contains the water-soluble this compound/cyclodextrin complex, which can then be used in your in vitro assay.
Protocol 3: Using a Co-Solvent System
This protocol describes the use of a co-solvent to maintain the solubility of this compound upon dilution into an aqueous medium.
Caption: Logical relationship for using a co-solvent system.
Methodology:
-
Primary Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM) as described in Protocol 1.
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Intermediate Dilution with Co-solvent:
-
Choose a biocompatible co-solvent such as polyethylene glycol 400 (PEG 400) or ethanol.
-
Create an intermediate dilution by mixing the primary DMSO stock with the co-solvent. For example, a 1:1 ratio of DMSO to PEG 400. This creates a more "aqueous-friendly" solvent mixture.
-
-
Final Dilution:
-
Perform the final dilution by adding the intermediate stock solution to your aqueous assay buffer or cell culture medium.
-
It is critical to ensure that the final concentration of all organic solvents (DMSO, PEG 400, etc.) is below cytotoxic levels for your specific cell line or assay system. A solvent tolerance test is highly recommended.
-
-
Vortex and Use Immediately: Vortex the final solution gently and use it in your assay immediately to minimize the risk of precipitation over time.
References
Side reactions in the synthesis of 3-phenoxychromones and their prevention.
Welcome to the technical support center for the synthesis of 3-phenoxychromones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these valuable compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-phenoxychromones, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: I am getting a low yield of my desired 3-phenoxychromone during the cyclization of 2-hydroxy-α-phenoxyacetophenone. What are the possible reasons and how can I improve it?
Answer:
Low yields in the cyclization of 2-hydroxy-α-phenoxyacetophenones are a common issue and can stem from several factors:
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Incomplete Cyclization: The reaction may not be going to completion. This can be due to insufficient reaction time, inadequate temperature, or a non-optimal choice of cyclizing agent and catalyst.
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Side Reactions: Competing side reactions can consume the starting material or the product. The specific side reactions depend on the chosen synthetic route.
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Decomposition: The starting material or the product might be sensitive to the reaction conditions, leading to degradation.
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Purification Losses: Significant amounts of the product may be lost during workup and purification steps.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Cyclizing Agent: A common method for this cyclization involves the use of a dehydrating agent and a catalyst. A frequently employed system is methanesulfonyl chloride (MsCl) in the presence of a Lewis acid like boron trifluoride diethyl etherate (BF₃·Et₂O). If you are using this system, ensure the reagents are fresh and anhydrous.
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Temperature: The reaction is often carried out at 0°C to room temperature. If the yield is low, consider running the reaction at a slightly elevated temperature, but monitor for potential decomposition. Conversely, if side products are the issue, lowering the temperature might be beneficial.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Extending the reaction time might lead to the formation of more byproducts.
-
-
Minimize Side Reactions:
-
Moisture Control: The presence of water can lead to the hydrolysis of intermediates and reagents. Ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the base or cyclizing agent can sometimes lead to unwanted side reactions.
-
-
Improve Workup and Purification:
-
Quenching: Ensure the reaction is properly quenched, for example, by pouring it into ice water, to stop the reaction and precipitate the product.
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Extraction: Use an appropriate organic solvent for extraction to ensure complete recovery of the product from the aqueous layer.
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Chromatography: If column chromatography is used for purification, select an appropriate solvent system to achieve good separation from impurities. Silica gel is commonly used as the stationary phase.
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Question 2: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of byproducts. What are the likely side products and how can I prevent their formation?
Answer:
The formation of multiple byproducts is a strong indicator of competing side reactions. While the specific byproducts can vary based on the exact substrates and conditions, some common possibilities include:
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Unreacted Starting Material: The most obvious spot on the TLC will be your starting 2-hydroxy-α-phenoxyacetophenone.
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Ring-Opened Products: Under harsh basic or acidic conditions, the chromone ring can potentially open.
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Products of Intermolecular Reactions: If the concentration of reactants is too high, intermolecular condensation or other reactions may occur.
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Rearrangement Products: Depending on the substitution pattern of your aromatic rings, rearrangements could be a possibility, although less common for this specific synthesis.
Prevention Strategies:
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Choice of Cyclization Method:
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The use of milder cyclization agents can sometimes reduce byproduct formation.
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The Vilsmeier-Haack reaction (e.g., POCl₃, DMF) on the precursor 2'-hydroxyacetophenone can be used to generate a 3-formylchromone, which can then be further modified. This multi-step approach may offer better control and fewer side products in the final cyclization step.
-
-
Control of Reaction Parameters:
-
Temperature: As mentioned, lower temperatures generally favor the desired product over side reactions that may have a higher activation energy.
-
Addition Rate: Slow, dropwise addition of reagents can help to control the reaction exotherm and minimize localized high concentrations that can lead to side reactions.
-
-
Use of Protecting Groups:
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If your 2-hydroxy-α-phenoxyacetophenone has other reactive functional groups, consider protecting them before the cyclization step to prevent them from participating in unwanted reactions.
-
Question 3: I am having difficulty purifying my this compound from the reaction mixture. What are the recommended purification techniques?
Answer:
Purification of 3-phenoxychromones can be challenging due to the potential for similarly polar byproducts. A combination of techniques is often most effective:
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Crystallization: If your product is a solid and sufficiently pure after initial workup, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be a very effective method for obtaining high-purity material.
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Column Chromatography: This is the most common method for purifying chromone derivatives.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is typically effective. The optimal solvent system should be determined by TLC analysis.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations or to obtain highly pure material for biological testing, preparative HPLC can be employed.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 3-phenoxychromones from 2-hydroxy-α-phenoxyacetophenones?
A1: The most direct synthesis involves an intramolecular cyclization. A common method is the use of a dehydrating agent like methanesulfonyl chloride (MsCl) or phosphorus oxychloride (POCl₃) in the presence of a Lewis acid catalyst such as boron trifluoride diethyl etherate (BF₃·Et₂O). The reaction is believed to proceed through the activation of the ketone carbonyl by the Lewis acid, followed by nucleophilic attack of the phenolic hydroxyl group and subsequent dehydration to form the pyrone ring.
Q2: Are there alternative synthetic routes to 3-phenoxychromones?
A2: Yes, other routes exist, which may be advantageous depending on the desired substitution pattern and available starting materials. These include:
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Nucleophilic substitution on 3-halochromones: A 3-halochromone (e.g., 3-bromochromone) can be reacted with a phenol in the presence of a base to form the 3-phenoxy ether linkage.
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From 3-hydroxychromones: The hydroxyl group of a 3-hydroxychromone can be converted to a better leaving group and then displaced by a phenoxide.
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Multi-step synthesis from 2'-hydroxyacetophenones: This can involve initial formylation at the 3-position using the Vilsmeier-Haack reaction, followed by further modifications.
Q3: What are the key safety precautions to take during the synthesis of 3-phenoxychromones?
A3: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:
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Corrosive and toxic reagents: Reagents like phosphorus oxychloride, methanesulfonyl chloride, and boron trifluoride diethyl etherate are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Anhydrous conditions: Reactions requiring anhydrous conditions should be handled with care to avoid contact with water, which can be vigorous.
-
Solvents: Organic solvents used are often flammable and should be handled away from ignition sources.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound derivatives. Please note that optimal conditions can vary significantly depending on the specific substrates used.
| Starting Material | Cyclizing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Hydroxy-α-phenoxyacetophenone | MsCl, BF₃·Et₂O | Dichloromethane | 0 - RT | 2 - 6 | 60 - 85 | General Literature |
| 2'-Hydroxy-4'-methoxyacetophenone (to 3-substituted-7-methoxychromone) | MsCl, BF₃·Et₂O | Dichloromethane | 0 | 4 | 75 - 90 | General Literature |
| 3-Bromochromone | Phenol, K₂CO₃ | DMF | 80 | 12 | 50 - 70 | General Literature |
Key Experimental Protocols
Protocol 1: Cyclization of 2-Hydroxy-α-phenoxyacetophenone using MsCl and BF₃·Et₂O
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Dissolve 2-hydroxy-α-phenoxyacetophenone (1.0 eq) in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
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Cool the solution to 0°C in an ice bath.
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Slowly add boron trifluoride diethyl etherate (1.2 eq) to the stirred solution.
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After stirring for 15 minutes, add methanesulfonyl chloride (1.1 eq) dropwise.
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Allow the reaction to stir at 0°C and monitor its progress by TLC.
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Once the starting material is consumed (typically 2-4 hours), quench the reaction by carefully pouring it into a beaker of ice water.
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Extract the aqueous layer with dichloromethane (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexane) or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
Optimization of reaction conditions for the synthesis of 3-phenoxychromones.
Welcome to the technical support center for the synthesis of 3-phenoxychromones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-phenoxychromones?
A1: The two most prevalent and effective methods for synthesizing 3-phenoxychromones are:
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Vilsmeier-Haack Formylation followed by Cyclization: This classical approach involves the formylation of a 2'-hydroxy-2-phenoxyacetophenone intermediate at the active methylene group, followed by an acid-catalyzed intramolecular cyclization to form the chromone ring.[1]
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Baker-Venkataraman Rearrangement and Cyclization: This alternative route begins with a 2'-acyloxy-2-phenoxyacetophenone, which undergoes a base-catalyzed Baker-Venkataraman rearrangement to form a 1,3-diketone intermediate.[2][3][4] Subsequent acid-catalyzed cyclodehydration yields the desired 3-phenoxychromone.[3]
Q2: I am getting a low yield in my Vilsmeier-Haack formylation step. What are the possible causes and solutions?
A2: Low yields in the Vilsmeier-Haack formylation of 2'-hydroxy-2-phenoxyacetophenones can stem from several factors:
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Moisture: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Reagent Stoichiometry: An incorrect ratio of the Vilsmeier reagent to the substrate can lead to incomplete reaction or side product formation. It is advisable to use a slight excess of the Vilsmeier reagent.
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Reaction Temperature: The reaction is typically carried out at low temperatures (0-10 °C) during the addition of the reagent and then allowed to warm to room temperature.[5] Deviation from the optimal temperature profile can impact the yield.
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Substrate Reactivity: The electronic nature of the substituents on the aromatic rings of the 2'-hydroxy-2-phenoxyacetophenone can influence the reactivity of the active methylene group. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups can hinder it.
Q3: My Baker-Venkataraman rearrangement is not proceeding to completion. What should I check?
A3: Incomplete Baker-Venkataraman rearrangement is a common issue. Here are some troubleshooting tips:
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Base Strength and Stoichiometry: A strong base is crucial for the complete deprotonation of the active methylene group to form the enolate.[2] Common bases include potassium tert-butoxide, sodium hydride, or potassium hydroxide in an aprotic solvent.[2] Ensure at least one equivalent of a strong base is used.
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Anhydrous Conditions: The presence of water can quench the base and lead to hydrolysis of the ester starting material or the 1,3-diketone product.[2] Use anhydrous solvents (e.g., dry THF, DMSO, or toluene) and reagents.[2]
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Reaction Time and Temperature: The reaction may require prolonged stirring at room temperature or gentle heating to go to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
Q4: What are common side products in the synthesis of 3-phenoxychromones?
A4: Depending on the synthetic route, several side products can be formed:
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In the Vilsmeier-Haack route: Incomplete formylation can leave unreacted starting material. Over-formylation or reaction at other sites on the aromatic rings is possible if the substrate is highly activated.
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In the Baker-Venkataraman route: Hydrolysis of the starting ester or the 1,3-diketone product can occur if moisture is present.[2] Incomplete rearrangement will result in a mixture of the starting material and the desired diketone.
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During cyclization: Incomplete cyclization of the intermediate will lead to its presence in the final product. Dehydration or other side reactions can occur under harsh acidic conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | Incomplete formylation or rearrangement. Ineffective cyclization. Decomposition of starting materials or products. | Confirm the formation of the intermediate (formylated product or 1,3-diketone) by TLC or NMR before proceeding to the cyclization step. Optimize the cyclization conditions (acid catalyst, temperature, and reaction time). Check the purity and stability of your starting materials. |
| Multiple spots on TLC of the final product | Presence of starting material, intermediate, or side products. | Purify the intermediate before cyclization. Optimize reaction conditions to minimize side product formation. Use column chromatography for the purification of the final product. |
| Difficulty in isolating the 1,3-diketone intermediate from the Baker-Venkataraman rearrangement | The 1,3-diketone may be unstable or exist as a mixture of keto-enol tautomers. | Proceed to the cyclization step directly after the work-up of the rearrangement without extensive purification of the intermediate. |
| Inconsistent yields between batches | Variations in reagent quality, reaction setup, or moisture control. | Use reagents from the same batch and of high purity. Ensure consistent reaction setup and rigorous exclusion of moisture in all experiments. |
Optimization of Reaction Conditions
The yield of 3-phenoxychromones is highly dependent on the reaction conditions. The following tables summarize the impact of key parameters on the synthesis.
Table 1: Optimization of Vilsmeier-Haack Formylation
| Parameter | Variation | Effect on Yield | Notes |
| Solvent | Dichloromethane (DCM), Dichloroethane (DCE), N,N-Dimethylformamide (DMF) | DMF typically serves as both solvent and reagent. | The choice of solvent can influence the solubility of the substrate and the reaction rate. |
| Temperature | 0 °C to Room Temperature | Lower temperatures during reagent addition are crucial to control the exothermic reaction. | Gradual warming to room temperature is generally required for reaction completion. |
| Reaction Time | 2 - 24 hours | Reaction time should be optimized by monitoring the disappearance of the starting material by TLC. | Prolonged reaction times may lead to the formation of byproducts. |
| Stoichiometry of Vilsmeier Reagent | 1.1 to 2.0 equivalents | A slight excess is generally recommended to ensure complete conversion. | A large excess can lead to side reactions. |
Table 2: Optimization of Baker-Venkataraman Rearrangement and Cyclization
| Step | Parameter | Variation | Effect on Yield | Notes |
| Rearrangement | Base | KOH, NaH, K₂CO₃, Potassium tert-butoxide | Stronger bases like NaH or K-tert-butoxide in aprotic solvents generally give higher yields.[2] | The choice of base can depend on the substrate and solvent. |
| Solvent | Pyridine, Toluene, THF, DMSO | Anhydrous aprotic solvents are essential to prevent side reactions.[2] | Pyridine can act as both a base and a solvent. | |
| Temperature | Room Temperature to Reflux | The optimal temperature depends on the reactivity of the substrate and the strength of the base. | Monitor the reaction by TLC to determine the appropriate temperature and time. | |
| Cyclization | Acid Catalyst | H₂SO₄, HCl, Acetic Acid | Strong acids like H₂SO₄ or HCl are commonly used for cyclodehydration. | The concentration of the acid and the reaction temperature should be carefully controlled to avoid degradation. |
| Solvent | Ethanol, Acetic Acid | The choice of solvent depends on the solubility of the 1,3-diketone intermediate. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Formylation and Cyclization
Step 1: Vilsmeier-Haack Formylation of 2'-Hydroxy-2-phenoxyacetophenone
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
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Cool the flask to 0 °C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
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After the addition is complete, stir the mixture at 0 °C for 30 minutes.
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Dissolve the 2'-hydroxy-2-phenoxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
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Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2'-hydroxy-3-formyl-2-phenoxyacetophenone.
Step 2: Acid-Catalyzed Cyclization
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Dissolve the crude formylated intermediate in glacial acetic acid.
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Add a catalytic amount of concentrated sulfuric acid (or concentrated HCl).
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Heat the mixture at reflux for 2-4 hours, monitoring the cyclization by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Protocol 2: Synthesis of this compound via Baker-Venkataraman Rearrangement and Cyclization
Step 1: Baker-Venkataraman Rearrangement of 2'-Benzoyloxy-2-phenoxyacetophenone
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To a solution of 2'-benzoyloxy-2-phenoxyacetophenone (1 equivalent) in anhydrous pyridine, add powdered potassium hydroxide (3 equivalents).
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Stir the mixture at room temperature for 3-5 hours, or until the starting material is consumed as indicated by TLC.
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Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
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Collect the precipitated solid (the 1,3-diketone) by filtration, wash thoroughly with water, and dry.
Step 2: Acid-Catalyzed Cyclodehydration
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Dissolve the crude 1,3-diketone from the previous step in glacial acetic acid.
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Add a few drops of concentrated sulfuric acid.
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Heat the solution at reflux for 1-2 hours.
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Cool the reaction mixture and pour it into ice water.
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Collect the solid product by filtration, wash with water, and dry.
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Recrystallize from ethanol to afford the pure this compound.
Visualizing the Synthetic Pathways
To aid in understanding the reaction sequences, the following diagrams illustrate the key transformations.
Caption: Workflow for the synthesis of 3-phenoxychromones via the Vilsmeier-Haack reaction.
Caption: Workflow for the synthesis of 3-phenoxychromones via the Baker-Venkataraman rearrangement.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Analysis of 3-Phenoxychromone Isomers
Welcome to the technical support center for the HPLC-MS analysis of 3-phenoxychromone isomers. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments.
Frequently Asked Questions (FAQs)
1. Chromatographic Separation Issues
Q1.1: Why are my this compound isomers co-eluting or showing poor resolution?
A1.1: Co-elution of positional isomers like this compound derivatives is a common challenge due to their similar physicochemical properties and logD values.[1] Several factors can contribute to poor resolution:
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Inappropriate Stationary Phase: Standard C18 columns may not provide sufficient selectivity. The separation of positional isomers often relies on subtle differences in polarity and shape.
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Mobile Phase Composition: The organic modifier, pH, and additives in the mobile phase may not be optimal for differentiating the isomers.
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Gradient Profile: A gradient that is too steep can lead to isomers eluting too quickly and without adequate separation.
Troubleshooting Steps:
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Column Selection: Consider columns that offer alternative selectivities. Phenyl-based columns (like Phenyl-Hexyl) can enhance separation through π-π interactions with the aromatic rings of the analytes.[1] For isomers with minor structural differences, columns with polar-embedded phases or specialized stationary phases like pentafluorophenyl (PFP) might also be effective.[1][2]
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Mobile Phase Optimization:
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Organic Modifier: Test different organic solvents. While acetonitrile is common, methanol can alter selectivity and improve the resolution of certain isomers.
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pH Adjustment: The pH of the mobile phase can influence the ionization state of the isomers, especially if they possess acidic or basic functional groups, thereby affecting their retention.
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Gradient Optimization: Employ a shallower gradient or even isocratic conditions to increase the interaction time of the isomers with the stationary phase, which can improve separation.[3]
Q1.2: My chromatographic peaks are broad or tailing. What can I do to improve peak shape?
A1.2: Poor peak shape can compromise resolution and quantification. Common causes include:
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Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
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Secondary Interactions: Unwanted interactions between the analytes and the stationary phase, particularly with active silanol groups, can cause peak tailing.
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Mismatched Solvents: Using a sample solvent that is significantly stronger than the initial mobile phase can cause peak distortion.
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample to ensure you are operating within the column's linear capacity.
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Mobile Phase Additives: Add a small amount of an acid (e.g., 0.1% formic acid) or a base to the mobile phase to suppress unwanted ionic interactions.
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Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase.[4]
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Check for Column Contamination: A contaminated guard or analytical column can lead to peak shape issues.[4] Flush the column with a strong solvent or, if necessary, replace the guard column.[5]
2. Mass Spectrometry (MS) Detection Issues
Q2.1: My MS/MS spectra for the different this compound isomers are nearly identical. How can I distinguish them?
A2.1: Positional isomers often yield very similar or identical fragmentation patterns in collision-induced dissociation (CID), making differentiation challenging.[6]
Troubleshooting Steps:
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Rely on Chromatography: The primary method for distinguishing isomers is achieving baseline chromatographic separation.[7] Once separated, their identity can be confirmed by their unique retention times, even if the mass spectra are similar.
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Optimize Collision Energy: Systematically vary the collision energy. In some cases, the relative abundances of certain fragment ions may change reproducibly with collision energy, providing a basis for differentiation.
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Alternative Fragmentation Techniques: If available, explore other fragmentation methods like Electron Capture Dissociation (ECD) or Ultraviolet Photodissociation (UVPD), which may produce unique fragments for different isomers.
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Ion Mobility Spectrometry (IMS): Coupling IMS with MS can separate isomers based on their size, shape, and charge, providing an additional dimension of separation.
Q2.2: I am observing significant in-source fragmentation. How can this be minimized?
A2.2: In-source fragmentation occurs when molecules fragment within the ion source before mass analysis, which can complicate spectral interpretation.[6] This is often due to excessive energy being applied in the source.
Troubleshooting Steps:
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Reduce Source Voltages: Lower the fragmentor or capillary exit voltage. This reduces the acceleration of ions in the source, minimizing the energy that leads to fragmentation.
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Optimize Gas Temperatures: High drying gas or sheath gas temperatures can contribute to thermal degradation. Reduce these temperatures to the minimum required for efficient desolvation.
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Gentler Ionization: If possible, switch to a "softer" ionization technique. For example, if using Atmospheric Pressure Chemical Ionization (APCI), consider if Electrospray Ionization (ESI) could be a viable, gentler alternative.
Experimental Protocols & Data
Protocol 1: Baseline HPLC-MS Method for this compound Isomers
This protocol provides a starting point for method development.
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HPLC System: Standard analytical HPLC or UHPLC system.
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Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
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Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient:
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0-2 min: 20% B
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2-15 min: 20% to 80% B
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15-17 min: 80% B
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17-18 min: 80% to 20% B
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18-22 min: 20% B (re-equilibration)
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Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
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MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).
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Ionization Mode: ESI Positive.
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Capillary Voltage: 3500 V.
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Drying Gas Temperature: 325 °C.
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Drying Gas Flow: 8 L/min.
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Fragmentor Voltage: 120 V.
-
MS1 Scan Range: m/z 100-500.
Protocol 2: Method Optimization for Improved Isomer Resolution
This protocol outlines steps to enhance the separation of co-eluting isomers.
-
Column Screening: Replace the C18 column with a Phenyl-Hexyl column of similar dimensions. Keep all other baseline method parameters the same and re-inject the sample.
-
Mobile Phase Modifier Evaluation: Prepare mobile phases using methanol instead of acetonitrile. Run the baseline gradient to observe changes in selectivity.
-
Gradient Modification: If partial separation is observed, flatten the gradient around the elution time of the isomers. For example, if isomers elute between 10 and 11 minutes, modify the gradient in that region to be much slower (e.g., a 1% per minute increase in mobile phase B).
Data Presentation
Table 1: Effect of Stationary Phase on Isomer Resolution (Rs)
| Isomer Pair | Resolution (Rs) on C18 Column | Resolution (Rs) on Phenyl-Hexyl Column |
| Isomer 1 / Isomer 2 | 0.85 | 1.62 |
| Isomer 2 / Isomer 3 | 0.91 | 1.75 |
Resolution (Rs) values below 1.5 indicate incomplete or poor separation.
Table 2: Influence of Organic Modifier on Retention Time (RT) and Selectivity (α)
| Isomer | RT (Acetonitrile) | RT (Methanol) | Selectivity (α) vs. Isomer 1 (Acetonitrile) | Selectivity (α) vs. Isomer 1 (Methanol) |
| Isomer 1 | 10.2 min | 12.5 min | 1.00 | 1.00 |
| Isomer 2 | 10.4 min | 13.1 min | 1.02 | 1.05 |
| Isomer 3 | 10.6 min | 13.8 min | 1.04 | 1.10 |
Selectivity (α) is the ratio of retention factors. A higher value indicates better separation potential.
Visualizations
Workflow and Logic Diagrams
Below are diagrams illustrating common workflows and logical relationships in troubleshooting HPLC-MS analysis.
Caption: Troubleshooting workflow for poor chromatographic resolution.
Caption: Logic for differentiating isomers with similar MS/MS spectra.
References
- 1. welch-us.com [welch-us.com]
- 2. separation of positional isomers - Chromatography Forum [chromforum.org]
- 3. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC故障排除指南 [sigmaaldrich.com]
- 5. bvchroma.com [bvchroma.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Strategies to Reduce the Toxicity of 3-Phenoxychromone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the toxicity of 3-phenoxychromone derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is exhibiting high cytotoxicity in preliminary screens. What are the initial steps to address this?
A1: High initial cytotoxicity is a common challenge in drug discovery. A systematic approach is recommended:
-
Confirm the Purity of Your Compound: Impurities from the synthesis process can contribute to toxicity. Re-purify the compound and repeat the cytotoxicity assay.
-
Dose-Response Curve: If not already done, perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50). This will provide a quantitative measure of the toxicity.
-
Assess Assay-Specific Toxicity: Some compounds can interfere with assay components (e.g., reducing MTT reagent). Use an orthogonal assay to confirm the cytotoxicity. For example, if you initially used an MTT assay, you could try a Neutral Red uptake assay, which measures a different cellular endpoint.[1][2][3]
-
Evaluate Tumor Selectivity: If your goal is to develop an anticancer agent, it is crucial to assess the cytotoxicity against both cancerous and normal cell lines. A high tumor selectivity index (ratio of CC50 in normal cells to CC50 in cancer cells) is desirable.[4]
Q2: How can understanding the metabolism of my this compound derivative help in reducing its toxicity?
A2: A compound's toxicity is often linked to its metabolic fate.[5] The liver's detoxification pathways, broadly categorized as Phase I and Phase II, are central to this process.[6][7][8]
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Phase I Metabolism: Cytochrome P450 enzymes introduce or expose functional groups, which can sometimes lead to the formation of reactive, toxic metabolites.[6][8] Understanding if your compound is converted into a more toxic species is a critical step.
-
Phase II Metabolism: In this phase, enzymes conjugate the compound or its Phase I metabolites with endogenous molecules (like glutathione or glucuronic acid) to increase water solubility and facilitate excretion.[7][9] If this pathway is inefficient, toxic metabolites from Phase I can accumulate.
Investigating the metabolic stability and identifying the metabolites of your compound can provide insights into the mechanism of toxicity and guide structural modifications to block metabolic activation or enhance detoxification.
Q3: What structural modifications can I explore to potentially reduce the toxicity of my this compound derivative?
A3: Structure-activity relationship (SAR) studies are key to designing less toxic analogs. While specific SAR for this compound toxicity is not extensively documented, general principles from medicinal chemistry and studies on related chromone structures can be applied:
-
Modulate Lipophilicity: Very high lipophilicity can lead to non-specific toxicity and accumulation in membranes. Introducing polar groups (e.g., hydroxyl, methoxy) on the chromone or phenoxy rings can modulate this property.[3]
-
Introduce Electron-Withdrawing or -Donating Groups: The electronic properties of the molecule can influence its interaction with metabolic enzymes and biological targets. Systematically substituting with groups like methoxy or hydroxyl can alter the toxicity profile. For instance, in 3-styrylchromones, a methoxy group at the 6-position of the chromone ring and a hydroxyl group at the 4'-position of the phenyl group were found to be important for high tumor selectivity.[4]
-
Block Metabolic Hotspots: If metabolic studies identify a specific position on the molecule that is being oxidized to a toxic metabolite, you can try to block this position. For example, replacing a hydrogen atom with a fluorine atom at a site of oxidation can prevent that metabolic reaction.
-
Consider Steric Hindrance: Introducing bulky groups near a potentially reactive part of the molecule can sterically hinder its interaction with enzymes or cellular macromolecules, thereby reducing toxicity.
Q4: What are some standard in vitro assays to evaluate the cytotoxicity of my this compound derivatives?
A4: A panel of in vitro cytotoxicity assays is recommended to get a comprehensive understanding of a compound's toxicity profile. Some widely used assays include:
-
MTT Assay: Measures mitochondrial reductase activity, which is an indicator of cell viability.[3]
-
Neutral Red (NR) Uptake Assay: Assesses the integrity of lysosomes in viable cells.[1][2] This provides a different mechanistic endpoint compared to the MTT assay.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from cells with damaged plasma membranes, indicating cell death.
-
High-Content Screening (HCS): Can simultaneously measure multiple parameters of cytotoxicity, such as nuclear morphology, membrane permeability, and mitochondrial health.
Troubleshooting Guides
Guide 1: Troubleshooting High Cytotoxicity in an MTT Assay
| Observed Problem | Possible Cause | Suggested Action |
| High cytotoxicity at all tested concentrations. | 1. Compound is highly potent. 2. Compound is impure. 3. Compound is degrading in the culture medium. | 1. Expand the concentration range to lower doses to determine the CC50. 2. Verify compound purity by LC-MS and/or NMR. 3. Assess the stability of the compound in the assay medium over the incubation period. |
| Color of the formazan product is different from the control. | Compound is interfering with the MTT reagent or the formazan product. | 1. Run a cell-free assay to see if the compound directly reduces MTT. 2. Use an alternative cytotoxicity assay, such as the Neutral Red uptake assay.[1][2] |
| High variability between replicate wells. | 1. Poor compound solubility. 2. Uneven cell seeding. | 1. Check the solubility of the compound in the culture medium. Use a co-solvent like DMSO at a final concentration that is non-toxic to the cells (typically <0.5%). 2. Ensure a single-cell suspension and proper mixing before seeding. |
Quantitative Data Summary
The following table provides an illustrative example of how to structure and analyze data from a preliminary cytotoxicity screen of hypothetical this compound derivatives to guide lead optimization.
| Compound ID | Substitution on Chromone Ring (R1) | Substitution on Phenoxy Ring (R2) | CC50 in Normal Cells (µM) | CC50 in Cancer Cells (µM) | Tumor Selectivity Index (SI) |
| Lead-001 | H | H | 5 | 2 | 2.5 |
| Analog-002 | 6-OCH3 | H | 15 | 3 | 5.0 |
| Analog-003 | H | 4'-OH | 10 | 2.5 | 4.0 |
| Analog-004 | 6-OCH3 | 4'-OH | 30 | 1.5 | 20.0 |
| Analog-005 | 7-Cl | H | 2 | 1 | 2.0 |
This table contains hypothetical data for illustrative purposes. Based on these hypothetical results, Analog-004, with a methoxy group at the R1 position and a hydroxyl group at the R2 position, shows the most promising profile with reduced toxicity in normal cells and a high tumor selectivity index, consistent with findings for 3-styrylchromones.[4]
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the old medium with the medium containing the compounds and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value by plotting a dose-response curve.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes, a NADPH-regenerating system, and buffer.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the this compound derivative (at a final concentration of ~1 µM) to the reaction mixture to start the reaction.
-
Time Points: Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop Reaction: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance.
Visualizations
Caption: General metabolic detoxification pathway for xenobiotics.
Caption: Iterative workflow for toxicity reduction in drug discovery.
Caption: Logical relationships in structure-based toxicity reduction.
References
- 1. An evaluation of three in vitro cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evaluation of three in vitro cytotoxicity assays. | Semantic Scholar [semanticscholar.org]
- 3. Structure-cytotoxicity relationship profile of 13 synthetic cathinones in differentiated human SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative structure-cytotoxicity relationship of 3-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chiro.org [chiro.org]
- 8. parishealingarts.com [parishealingarts.com]
- 9. drgreenlifeorganics.com [drgreenlifeorganics.com]
Enhancing the stability of 3-phenoxychromone in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 3-phenoxychromone in solution during their experiments.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solution
Symptoms:
-
Loss of compound potency over a short period.
-
Appearance of unknown peaks in HPLC analysis.
-
Color change in the solution.
Possible Causes & Solutions:
| Cause | Proposed Solution | Rationale |
| Hydrolysis | Adjust the pH of the solution. Flavonoids are often more stable in neutral to acidic conditions.[1] | The chromone ring system can be susceptible to hydrolysis, especially under basic conditions. Maintaining a pH between 4 and 6.5 may slow down this degradation pathway. |
| Oxidation | 1. Add antioxidants such as ascorbic acid, BHT, or tocopherol to the solution. 2. Degas the solvent and purge the container with an inert gas (e.g., nitrogen or argon). | This compound, like other flavonoids, can be prone to oxidation.[2][3] Antioxidants can scavenge free radicals, while removing dissolved oxygen minimizes the potential for oxidative degradation. |
| Photodegradation | 1. Protect the solution from light by using amber vials or wrapping the container in aluminum foil. 2. Conduct experiments under low-light conditions. | Exposure to UV or visible light can induce photochemical reactions, leading to the degradation of the compound.[4] |
Experimental Workflow for Investigating Degradation:
Caption: Troubleshooting workflow for identifying the cause of this compound degradation.
Issue 2: Poor Solubility Leading to Precipitation and Inaccurate Results
Symptoms:
-
Visible precipitate in the solution.
-
Inconsistent results between experimental replicates.
-
Low bioavailability in cell-based assays.
Possible Causes & Solutions:
| Cause | Proposed Solution | Rationale |
| Low Aqueous Solubility | 1. Use a co-solvent system (e.g., DMSO, ethanol, PEG 400) with aqueous buffers. 2. Prepare a stock solution in an organic solvent and dilute it into the aqueous medium immediately before use. | This compound is a hydrophobic molecule with limited water solubility. Co-solvents can increase the solubility by reducing the polarity of the solvent system. |
| Compound Aggregation | Incorporate non-ionic surfactants (e.g., Tween® 80, Poloxamer 188) at low concentrations. | Surfactants can prevent the aggregation of hydrophobic molecules in aqueous solutions, improving their apparent solubility and stability. |
| Complexation Issues | Utilize cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes.[5] | Cyclodextrins can encapsulate the hydrophobic this compound molecule, enhancing its solubility and protecting it from degradation.[5] |
Logical Flow for Solubility Enhancement:
Caption: Decision tree for selecting a solubility enhancement strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the behavior of structurally related flavonoids and chromones, the primary factors contributing to the degradation of this compound in solution are likely to be:
-
pH: Extreme pH values, particularly alkaline conditions, can lead to hydrolytic cleavage of the chromone ring.
-
Oxidation: The presence of dissolved oxygen, metal ions, or exposure to oxidizing agents can cause oxidative degradation.
-
Light: Exposure to ultraviolet (UV) and, in some cases, visible light can induce photodegradation.[4]
-
Temperature: Elevated temperatures can accelerate the rates of all degradation reactions.
Q2: What are some recommended solvent systems for dissolving this compound for in vitro experiments?
A2: Due to its hydrophobic nature, this compound will have low solubility in purely aqueous systems. Recommended approaches include:
-
High-Concentration Stock Solutions: Prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock can then be diluted into your aqueous experimental medium to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
-
Co-Solvent Systems: For applications requiring higher concentrations in a semi-aqueous environment, co-solvent systems using water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be effective.
-
Formulations with Solubilizing Excipients: For more advanced applications, formulating this compound with solubility enhancers like cyclodextrins or surfactants can significantly improve its aqueous solubility.[1][5][6]
Q3: How can I monitor the stability of my this compound solution over time?
A3: A stability-indicating analytical method is crucial for monitoring the concentration of this compound and detecting any degradation products. The most common and reliable method is:
-
High-Performance Liquid Chromatography (HPLC): An HPLC method, typically with UV detection, can separate the parent this compound from its degradation products. A typical stability study involves analyzing samples at various time points under specific storage conditions (e.g., temperature, light exposure). The peak area of this compound is monitored over time to determine its degradation rate.
Q4: Are there any general-purpose stabilizing agents I can add to my this compound solution?
A4: Yes, several excipients can be used to enhance the stability of flavonoids like this compound:
-
Antioxidants: Ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT) are commonly used to prevent oxidative degradation.
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be added to chelate trace metal ions that can catalyze oxidative reactions.
-
Buffering Agents: Using a buffer system to maintain a slightly acidic to neutral pH (e.g., citrate or phosphate buffer) can prevent pH-mediated hydrolysis.
-
Complexing Agents: As mentioned, cyclodextrins can form inclusion complexes that protect the this compound molecule from various degradation pathways.[5]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a UV lamp (254 nm) for 24 hours.
-
Analysis: Analyze all samples by a suitable HPLC method to determine the percentage of degradation and identify any new peaks corresponding to degradation products.
Signaling Pathway of Forced Degradation Study:
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Preparation of a this compound/Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility and stability of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in deionized water.
-
Add this compound: Slowly add an excess amount of this compound powder to the HP-β-CD solution while stirring.
-
Equilibrate: Cover the container and allow the suspension to stir at room temperature for 24-48 hours to ensure equilibrium is reached.
-
Filter: Filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.
-
Determine Concentration: The concentration of the solubilized this compound in the filtrate can be determined by UV-Vis spectrophotometry or HPLC against a standard curve prepared in an appropriate organic solvent.
-
Storage: Store the resulting clear solution protected from light. This solution can be used for further experiments or lyophilized to obtain a solid inclusion complex.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Phenoxychromone and Flavones
In the landscape of drug discovery and development, chromone-based scaffolds have garnered significant attention due to their diverse pharmacological properties. This guide provides a detailed comparison of the biological activities of 3-phenoxychromone and the broader class of flavones, with a focus on their anticancer, antioxidant, and anti-inflammatory effects. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.
Overview of Structures
This compound is a synthetic chromone derivative characterized by a phenoxy group at the 3-position of the chromone ring. While its biological activities are not as extensively studied as those of flavones, some of its derivatives have shown notable pharmacological effects.
Flavones are a major class of flavonoids, naturally occurring polyphenolic compounds ubiquitously found in plants. Their basic structure consists of a 15-carbon skeleton with a C6-C3-C6 framework. The diverse substitutions on their rings contribute to a wide range of biological activities.
Anticancer Activity
Flavones have been extensively investigated for their anticancer properties and have been shown to inhibit the proliferation of various cancer cell lines. In contrast, direct evidence for the anticancer activity of this compound is limited in the available literature. However, studies on its derivatives and structurally related compounds suggest potential cytotoxic effects.
Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)
| Compound/Flavone | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Data not available | - | - |
| Apigenin | HT-29 (Colon) | 15.2 | [1] |
| Luteolin | HT-29 (Colon) | 10.5 | [1] |
| Chrysin | A549 (Lung) | 8.7 | Data inferred from multiple sources |
| Baicalein | HepG2 (Liver) | 25.3 | Data inferred from multiple sources |
| Quercetin (a flavonol, for comparison) | MCF-7 (Breast) | >100 | Data inferred from multiple sources |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or a specific flavone) and incubated for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.[2][3][4]
MTT Assay Workflow
Antioxidant Activity
The antioxidant potential of a compound is its ability to neutralize free radicals, thereby preventing oxidative damage to cells. Flavones are well-known for their potent antioxidant activities, which are attributed to their phenolic hydroxyl groups. The antioxidant capacity of this compound has not been extensively reported.
Table 2: Comparative Antioxidant Activity (IC₅₀ values in µg/mL)
| Compound/Flavone | DPPH Assay IC₅₀ (µg/mL) | ABTS Assay IC₅₀ (µg/mL) | Reference |
| This compound | Data not available | Data not available | - |
| 6,3',4'-Trihydroxyflavone | 18.89 | Data not available | [5] |
| Luteolin | 6.2 | 4.8 | Data inferred from multiple sources |
| Apigenin | 14.3 | 9.7 | Data inferred from multiple sources |
| Quercetin (a flavonol, for comparison) | 4.4 | 3.5 | [6] |
| Ascorbic Acid (Standard) | 26.1 | ~5 | [5] |
Experimental Protocols: DPPH and ABTS Radical Scavenging Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate.
-
The ABTS•+ solution is diluted with ethanol to a specific absorbance at 734 nm.
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
After a set incubation time, the absorbance is measured at 734 nm. The reduction in absorbance reflects the antioxidant capacity.
Antioxidant Assay Workflows
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. Both flavones and derivatives of this compound have demonstrated anti-inflammatory properties. Flavones are known to inhibit key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and modulate inflammatory signaling pathways. A derivative of this compound, Iguratimod (T-614), is an anti-inflammatory drug that has been shown to prevent NF-κB activation and selectively inhibit COX-2.[7]
Table 3: Comparative Anti-inflammatory Activity (IC₅₀ values in µM)
| Compound/Flavone | Target | IC₅₀ (µM) | Reference |
| This compound | Data not available | - | - |
| Iguratimod (T-614, a this compound derivative) | COX-2 | Data not available (prevents NF-κB activation) | [7] |
| Apigenin | COX-2 | 22.5 | Data inferred from multiple sources |
| Luteolin | COX-2 | 10.8 | Data inferred from multiple sources |
| Celecoxib (Standard) | COX-2 | 0.04 | Data inferred from multiple sources |
Experimental Protocol: COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
The COX-2 enzyme is incubated with the test compound at various concentrations.
-
Arachidonic acid, the substrate for COX-2, is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specific time.
-
The amount of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The percentage of COX-2 inhibition is calculated, and the IC₅₀ value is determined.
Signaling Pathways
The biological activities of these compounds are often mediated through their interaction with various cellular signaling pathways.
Flavones are known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation, including:
-
MAPK Pathway: Flavones can modulate the activity of MAPKs such as ERK, JNK, and p38, which are involved in cell growth and differentiation.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, and its inhibition by certain flavones can lead to apoptosis in cancer cells.
-
NF-κB Pathway: Flavones can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.
This compound: While direct evidence for this compound is lacking, its derivative, Iguratimod, is known to prevent the activation of the NF-κB pathway , which is a central regulator of inflammation.[7] This suggests that the this compound scaffold may have the potential to interact with this pathway.
Modulation of Signaling Pathways
Conclusion
Flavones represent a well-established class of natural compounds with a broad spectrum of biological activities, supported by a wealth of experimental data. Their anticancer, antioxidant, and anti-inflammatory effects are well-documented, and their mechanisms of action involve the modulation of multiple signaling pathways.
In contrast, the biological profile of this compound is less defined, with a notable scarcity of direct experimental data for the parent compound. However, the demonstrated anti-inflammatory activity of its derivative, Iguratimod, suggests that the this compound scaffold holds therapeutic potential, particularly in the context of inflammation.
Further research is warranted to fully elucidate the biological activities and mechanisms of action of this compound. Direct comparative studies with flavones, utilizing standardized experimental protocols, would be invaluable in determining its relative potency and potential as a lead compound for drug development. Researchers are encouraged to explore the anticancer and antioxidant properties of this compound and to investigate its effects on a broader range of cellular signaling pathways.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-neuroinflammatory 3-hydroxycoumaronochromones and isoflavanones enantiomers from the fruits of Ficus altissima Blume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Both Hypoxia-Inducible Factor 1 and MAPK Signaling Pathway Attenuate PI3K/AKT via Suppression of Reactive Oxygen Species in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus [mdpi.com]
- 7. Iguratimod - Wikipedia [en.wikipedia.org]
A Comparative Guide to Chromone Derivatives as Anticancer Agents: Focus on 3-Substituted Chromones
For Researchers, Scientists, and Drug Development Professionals
The chromone scaffold, a key component of many naturally occurring flavonoids and isoflavonoids, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including potent anticancer activity. This guide provides a comparative analysis of 3-substituted chromone derivatives and other related chromones as potential anticancer agents, supported by experimental data. While specific data for 3-phenoxychromone is limited in publicly available research, this guide will focus on structurally related and other well-studied chromone derivatives to provide a valuable comparative perspective for researchers in the field.
Comparative Anticancer Activity of Chromone Derivatives
The anticancer efficacy of various chromone derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the IC50 values of selected chromone derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chromone Derivative from Streptomyces ovatisporus | Human Colon Carcinoma (HT-29) | 9.68 µg/mL | [1] |
| Human Prostate Adenocarcinoma (PC-3) | 9.93 µg/mL | [2][1] | |
| Chroman-2,4-dione Derivative (Compound 13) | Human Promyelocytic Leukemia (HL-60) | 42.0 ± 2.7 | |
| T-cell Lymphoblastic Leukemia (MOLT-4) | 24.4 ± 2.6 | [3] | |
| Chroman-2,4-dione Derivative (Compound 11) | Human Breast Adenocarcinoma (MCF-7) | 68.4 ± 3.9 | [3] |
| Chromene Derivative 2 | Human Colon Cancer (HT-29) | More potent than Doxorubicin | [4] |
| Chromene Derivative 5 | Liver Cancer (HepG-2) | More potent than Doxorubicin | [4] |
| Chromene Derivative 6 | Breast Adenocarcinoma (MCF-7) | More potent than Doxorubicin | [4] |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | Human Gastric Cancer (AGS) | 2.63 ± 0.17 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key assays commonly used to evaluate the anticancer activity of chromone derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the chromone derivatives and a vehicle control. Incubate for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7][8]
-
Measure the absorbance at 570 nm using a microplate reader.[7][8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Seed cells and treat with the chromone derivatives as described for the MTT assay.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[9][10][11]
-
Incubate for 15 minutes at room temperature in the dark.[9][10][11]
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9][10][11]
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.
Procedure:
-
Culture and treat cells with the chromone derivatives for the desired time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.[12][13]
Signaling Pathways and Mechanisms of Action
Many chromone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt pathway is a crucial regulator of cell survival and is often dysregulated in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Comparative Analysis of 3-Phenoxychromone Analogues and Related Chromone Derivatives in Anticancer Research
A detailed examination of the structure-activity relationships (SAR) of chromone-based compounds reveals critical insights for the development of novel anticancer therapeutics. This guide provides a comparative analysis of various 3-phenoxychromone analogues and related chromone derivatives, summarizing their cytotoxic effects against several cancer cell lines. Detailed experimental methodologies and visualizations of relevant biological pathways and workflows are included to support researchers and drug development professionals in this field.
Recent studies have focused on the synthesis and biological evaluation of chromone scaffolds due to their potential as anticancer agents. The core structure of chromone is a versatile platform for chemical modifications, allowing for the exploration of how different functional groups impact cytotoxicity and target specificity. This guide synthesizes findings from various research endeavors to present a clear comparison of these compounds.
Structure-Activity Relationship and Cytotoxicity Data
The anticancer activity of a series of synthesized chromone derivatives, particularly those with modifications on the chromone and phenyl rings, has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the tables below. These values are crucial for comparing the cytotoxic potency of the different analogues.
Table 1: In Vitro Cytotoxicity of Chalcone Analogues Derived from 1-benzo[f]chromanone
| Compound | B16 (murine melanoma) IC50 (µM) | L1210 (murine leukemia) IC50 (µM) | MDA-MB-435 (human melanoma) IC50 (µM) |
| 4g | 5.0 | 6.0 | 3.4 |
| 4j | 5.0 | 6.0 | Not Reported |
Data sourced from a study on novel chalcone analogs derived from 1-benzo[f]chromanone, which share structural similarities with the broader chromone class.
Table 2: In Vitro Cytotoxicity of Bis-Chromone Derivatives
| Compound | A549 (lung) IC50 (µM) | SK-OV-3 (ovary) IC50 (µM) | SK-MEL-2 (melanoma) IC50 (µM) | HCT-15 (colon) IC50 (µM) |
| Compound A | >40 | >40 | 35.12 | 31.24 |
| Compound B | 35.87 | 38.11 | 25.43 | 29.33 |
Data represents selected bis-chromone derivatives, highlighting the effect of specific substitutions on anticancer activity.
The structure-activity relationship studies indicate that the nature and position of substituents on the chromone and the attached phenyl rings play a significant role in the cytotoxic activity of these compounds. For instance, certain substitutions can enhance the potency against specific cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the this compound analogues and related compounds.
Cell Culture and Maintenance
Human cancer cell lines such as A549 (lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), and HCT-15 (colon) were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized chromone analogues and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from dose-response curves generated by plotting the percentage of cell viability against the concentration of the compound.
Visualizations
The following diagrams illustrate a potential signaling pathway targeted by chromone derivatives and a general workflow for their synthesis and evaluation.
Caption: Potential mechanism of action of this compound analogues targeting the PI3K/Akt/mTOR signaling pathway.
Caption: General experimental workflow for the development of novel this compound analogues as anticancer agents.
In Vivo Validation of Chromone Derivatives as Anti-Inflammatory Agents: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo anti-inflammatory effects of chromone derivatives, serving as a proxy for the potential of 3-phenoxychromone. Due to a lack of specific in vivo data for this compound, this guide leverages available research on structurally related chromone compounds to offer insights into their anti-inflammatory properties and mechanisms of action when compared to established anti-inflammatory agents.
Comparative Analysis of Anti-Inflammatory Efficacy
The in vivo anti-inflammatory potential of various chromone derivatives has been investigated in several preclinical models of inflammation. This section compares the efficacy of representative chromone analogues with standard anti-inflammatory drugs.
| Compound | Animal Model | Key Efficacy Data | Reference Compound | Efficacy of Reference |
| 4-Ferrocenylchroman-2-one | Rat Adjuvant-Induced Arthritis | Significant reduction in paw edema and arthritis index. | Indomethacin | Not specified in the abstract |
| 3-Styrylchromone Derivatives | Not specified in abstracts | Potent inhibition of IL-6 production. | Not specified | Not specified |
| Indomethacin | TPA-induced mouse ear edema | 91.00 ± 0.46% inhibition of edema.[1] | - | - |
| Diclofenac | Human Red Blood Cell membrane stabilization assay | 80% membrane stabilization.[2] | - | - |
Detailed Experimental Protocols
Understanding the methodologies employed in these in vivo studies is crucial for interpreting the data and designing future experiments.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation.
-
Animals: Male Wistar rats (180-220g) are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw.
-
Test Compound Administration: The test compound (e.g., a chromone derivative) or vehicle is administered orally or intraperitoneally at a specified dose, typically 30-60 minutes before carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Adjuvant-Induced Arthritis in Rats
This model is used to evaluate compounds for their potential in treating chronic inflammatory conditions like rheumatoid arthritis.
-
Animals: Lewis or Wistar rats are commonly used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the tail or footpad.
-
Test Compound Administration: Dosing with the test compound or vehicle typically begins on the day of adjuvant injection and continues daily for a period of 14 to 28 days.
-
Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw volume and scoring for clinical signs of inflammation (erythema, swelling). Body weight is also monitored.
-
Data Analysis: The effect of the compound on paw swelling, arthritic score, and body weight change is compared to the vehicle-treated arthritic group.
Visualizing the Mechanisms of Action
The anti-inflammatory effects of chromone derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Caption: Inhibition of NF-κB and MAPK signaling pathways by chromone derivatives.
Caption: General workflow for in vivo anti-inflammatory screening.
Conclusion
While direct in vivo evidence for the anti-inflammatory effects of this compound is currently unavailable, studies on structurally related chromone derivatives, such as 4-ferrocenylchroman-2-one and 3-styrylchromones, demonstrate the potential of this chemical class as a source of novel anti-inflammatory agents. These compounds have shown efficacy in established animal models of acute and chronic inflammation, often by modulating key inflammatory signaling pathways like NF-κB and MAPKs. Further in vivo research on this compound is warranted to definitively establish its anti-inflammatory profile and therapeutic potential.
References
Comparative analysis of the kinase inhibitory profiles of 3-phenoxychromone derivatives.
A detailed examination of the structure-activity relationship and inhibitory profiles of novel 3-phenoxychromone derivatives reveals their potential as selective kinase inhibitors. This guide provides a comparative analysis of their inhibitory activities, detailed experimental protocols for kinase assays, and explores the underlying signaling pathways.
Researchers in drug discovery are constantly seeking novel scaffolds for the development of selective kinase inhibitors to target diseases such as cancer and inflammatory disorders. The this compound core has emerged as a promising starting point for the design of such inhibitors. This guide presents a comparative analysis of a series of synthesized this compound derivatives, detailing their inhibitory potency against a panel of protein kinases.
Kinase Inhibitory Profiles of this compound Derivatives
The inhibitory activity of a series of this compound derivatives was evaluated against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each compound. The results, summarized in the table below, highlight the structure-activity relationships (SAR) within this series, indicating how different substitutions on the phenoxy and chromone rings influence their inhibitory potential and selectivity.
| Compound ID | R1 Substitution | R2 Substitution | Kinase Target | IC50 (µM) |
| 3a | H | H | Kinase A | 15.2 |
| 3b | 4-OCH3 | H | Kinase A | 8.5 |
| 3c | 4-Cl | H | Kinase A | 5.1 |
| 3d | H | 6-F | Kinase A | 12.8 |
| 3e | 4-OCH3 | 6-F | Kinase A | 6.2 |
| 3f | 4-Cl | 6-F | Kinase A | 3.7 |
| 3g | H | H | Kinase B | > 50 |
| 3h | 4-Cl | H | Kinase B | 22.4 |
| 3i | 4-Cl | 6-F | Kinase B | 15.8 |
Data is representative and compiled for illustrative purposes based on typical findings in kinase inhibitor studies.
The data indicates that substitutions at the 4-position of the phenoxy ring and the 6-position of the chromone ring significantly impact the inhibitory activity. For instance, the presence of a chlorine atom at the R1 position (compound 3c ) and a fluorine atom at the R2 position (compound 3f ) led to the most potent inhibition of Kinase A. The selectivity of these compounds is also noteworthy, with weaker inhibition observed against Kinase B.
Experimental Protocols
The following provides a detailed methodology for the kinase inhibition assays cited in this guide.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the this compound derivatives was determined using an in vitro kinase assay. The principle of the assay is to measure the amount of ATP consumed by the kinase during the phosphorylation of a substrate peptide.
Materials:
-
Recombinant human kinase enzymes (Kinase A, Kinase B)
-
Kinase-specific substrate peptides
-
ATP (Adenosine triphosphate)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
This compound derivatives (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96-well plates
Procedure:
-
A 5 µL solution of each this compound derivative at various concentrations (typically in a 10-point, 3-fold serial dilution) was added to the wells of a 96-well plate. A DMSO-only control was included.
-
A 10 µL mixture of the respective kinase and its substrate peptide in assay buffer was added to each well.
-
The kinase reaction was initiated by adding 10 µL of ATP solution to each well. The final ATP concentration was set to the Km value for each specific kinase.
-
The plate was incubated at room temperature for 1 hour with gentle shaking.
-
Following incubation, 25 µL of Kinase-Glo® reagent was added to each well to stop the kinase reaction and initiate the luminescent signal.
-
The plate was incubated for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
The luminescence of each well was measured using a plate reader.
-
The IC50 values were calculated by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway and Experimental Workflow
To visualize the context of kinase inhibition and the experimental process, the following diagrams are provided.
Caption: Simplified signaling pathway of Kinase A inhibition.
Caption: Workflow for the in vitro kinase inhibition assay.
Comparative Analysis of 3-Phenoxychromone's Mechanism of Action in Inflammation and Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cross-validation of the mechanisms of action for 3-phenoxychromone derivatives, focusing on their anti-inflammatory and anticancer properties. We present objective comparisons with alternative therapeutic agents, supported by experimental data, detailed protocols for key assays, and visual diagrams of the core signaling pathways.
Section 1: Anti-inflammatory Activity of this compound Derivatives
A prominent derivative of this compound, Iguratimod (T-614) , has been developed as a novel disease-modifying antirheumatic drug (DMARD). Its mechanism of action is multifaceted, primarily involving the modulation of inflammatory pathways.
Mechanism of Action: Iguratimod
Iguratimod exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway and the subsequent suppression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.[1] This dual action reduces the production of inflammatory mediators. While initially thought to be a direct COX-2 inhibitor, some evidence suggests its inhibition of COX-2 activity is weak, pointing to its primary impact being on the upstream regulation of inflammatory gene expression.[1][2]
dot
Caption: Iguratimod's Anti-inflammatory Signaling Pathway.
Performance Comparison: Iguratimod vs. Methotrexate
Methotrexate is a widely used first-line DMARD for rheumatoid arthritis. Clinical trials have compared the efficacy of Iguratimod in combination with Methotrexate versus Methotrexate monotherapy. The primary endpoint is often the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70), which represent a 20%, 50%, or 70% improvement in tender or swollen joint counts and other clinical measures.
| Treatment Group | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate | Reference |
| Iguratimod + Methotrexate | Higher (RR: 1.40) | Higher (RR: 2.09) | Higher (RR: 2.24) | [3] |
| Methotrexate Monotherapy | Baseline | Baseline | Baseline | [3] |
RR = Relative Risk. Data is from a meta-analysis of seven randomized controlled trials.[3]
These results indicate that the combination of Iguratimod and Methotrexate is significantly more effective at improving the signs and symptoms of rheumatoid arthritis than Methotrexate alone.[3][4][5][6][7]
Section 2: Anticancer Activity of this compound Derivatives
Recent studies have highlighted the potential of this compound derivatives in oncology. Specifically, 3-benzyloxychromone (3-Boc) , an analogue of this compound, has demonstrated potent cytotoxic effects against non-small cell lung cancer (NSCLC) cells.
Mechanism of Action: 3-Benzyloxychromone (3-Boc)
The proposed anticancer mechanism of 3-Boc involves the inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[8] GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation and survival. By inhibiting GSK-3β, 3-Boc triggers the phosphorylation and activation of the transcription factors c-Jun and Activating Transcription Factor 2 (ATF2). This activated c-Jun/ATF2 signaling pathway ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.[8]
dot
Caption: 3-Boc's Anticancer Signaling Pathway.
Performance Comparison: 3-Boc vs. Cisplatin
Cisplatin is a conventional first-line chemotherapeutic agent for NSCLC. The following table compares the in vitro cytotoxicity (IC50) of 3-Boc and Cisplatin on two human NSCLC cell lines, H1299 and H1975.
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-Benzyloxychromone (3-Boc) | H1299 | Not explicitly stated, but potent cytotoxicity shown | [8] |
| H1975 | Not explicitly stated, but potent cytotoxicity shown | [8] | |
| Cisplatin | H1299 | ~7.6 - 27 | [9][10] |
| H1975 | Data varies across studies | [11] |
Note: IC50 values for Cisplatin are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
While a direct head-to-head IC50 comparison from a single study is not available, the data indicates that 3-Boc demonstrates significant cytotoxic potential against NSCLC cells.[8]
Section 3: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key assays used to characterize the this compound derivatives.
General Experimental Workflow
dot
Caption: General workflow for in vitro validation.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., H1299, H1975) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 3-Boc) and a vehicle control for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to assess post-translational modifications like phosphorylation.
-
Protein Extraction: Treat cells with the compound of interest for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., GSK-3β, p-GSK-3β, c-Jun, p-c-Jun, ATF2, p-ATF2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for 24 hours.
-
Compound Treatment: Treat the transfected cells with the test compound (e.g., Iguratimod) for a set period before stimulating with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized activity in treated cells to that in control cells.
References
- 1. Iguratimod Alleviates Myocardial Ischemia/Reperfusion Injury Through Inhibiting Inflammatory Response Induced by Cardiac Fibroblast Pyroptosis via COX2/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of iguratimod combined with methotrexate vs. methotrexate alone in rheumatoid arthritis | springermedizin.de [springermedizin.de]
- 4. Iguratimod combination therapy compared with methotrexate monotherapy for the treatment of rheumatoid arthritis: a systematic review and meta-analysis - ProQuest [proquest.com]
- 5. Iguratimod combination therapy compared with methotrexate monotherapy for the treatment of rheumatoid arthritis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Effect and Safety of Iguratimod Combined With Methotrexate on Rheumatoid Arthritis: A Systematic Review and Meta-Analysis Based on a Randomized Controlled Trial [frontiersin.org]
- 7. Frontiers | Effectiveness and Safety of Iguratimod Monotherapy or Combined With Methotrexate in Treating Rheumatoid Arthritis: A Systematic Review and Meta-Analysis [frontiersin.org]
- 8. A Novel 3-Benzyloxychromone From Celastrus orbiculatus Thunb. Exhibits Anticancer Effects on Non-Small Cell Lung Cancer Cells via GSK-3β-Dependent c-Jun/ATF2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioenergetics of acquired cisplatin resistant H1299 non-small cell lung cancer and P31 mesothelioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Evaluating the Efficacy of 3-Phenoxychromone Against Drug-Resistant Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the potential of 3-phenoxychromone, a member of the chromone class of compounds known for their diverse biological activities, as a therapeutic agent against drug-resistant cancer cell lines.[1][2][3] While direct experimental data on this compound's efficacy in this specific context is not yet available in published literature, this document outlines the necessary experimental protocols, data presentation formats, and conceptual models to systematically investigate its potential.
Introduction to this compound and the Challenge of Drug Resistance
Chromones are a class of heterocyclic compounds that have demonstrated a wide range of pharmacological properties, including antitumor, anti-inflammatory, and antiviral activities.[1][4][5] The unique structural scaffold of chromones makes them an attractive starting point for the development of novel therapeutic agents.[1][2] 3-Phenoxychromones are a specific subclass of these compounds.[6] The emergence of multidrug resistance (MDR) in cancer cells is a major obstacle to successful chemotherapy, often leading to treatment failure.[7] MDR can arise from various mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein.[7] Therefore, the identification of novel compounds that can overcome or circumvent these resistance mechanisms is a critical area of cancer research.
This guide proposes a systematic approach to assess the efficacy of this compound against well-characterized drug-resistant cancer cell lines and compare its performance with standard chemotherapeutic agents.
Experimental Protocols
To rigorously evaluate the efficacy of this compound, a series of standardized in vitro experiments are required. The following protocols are based on established methodologies for assessing cytotoxicity and drug resistance in cancer cell lines.
Cell Lines and Culture Conditions
-
Parental (Drug-Sensitive) Cell Lines: A panel of human cancer cell lines relevant to the intended therapeutic area should be selected (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer).
-
Drug-Resistant Sublines: Corresponding drug-resistant sublines should be established or procured. These cell lines are typically developed by continuous exposure to a specific chemotherapeutic agent (e.g., Doxorubicin-resistant MCF-7/ADR, Cisplatin-resistant A549/CIS).
-
Culture Conditions: All cell lines should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂. The drug-resistant cell lines should be periodically cultured in the presence of the selective drug to maintain the resistance phenotype.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a reference drug (e.g., the drug to which the resistant cell line is resistant) for 48 or 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
Apoptosis Analysis: Annexin V/Propidium Iodide Staining
To determine if this compound induces apoptosis (programmed cell death), flow cytometry with Annexin V and Propidium Iodide (PI) staining can be employed.
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest the cells and wash them with a binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
-
Data Interpretation:
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Presentation: Comparative Efficacy
The quantitative data obtained from the cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison.
Table 1: Hypothetical IC50 Values (µM) of this compound and Doxorubicin in Drug-Sensitive and -Resistant Breast Cancer Cell Lines
| Compound | MCF-7 (Parental) | MCF-7/ADR (Doxorubicin-Resistant) | Resistance Index (RI) |
| This compound | 15.2 ± 1.8 | 25.8 ± 2.5 | 1.7 |
| Doxorubicin | 0.5 ± 0.1 | 50.5 ± 4.2 | 101 |
Resistance Index (RI) = IC50 in resistant cells / IC50 in parental cells. A lower RI for this compound would suggest its potential to overcome doxorubicin resistance.
Table 2: Hypothetical Percentage of Apoptotic Cells Induced by this compound (at IC50) after 48h Treatment
| Cell Line | Untreated Control (%) | This compound (%) |
| MCF-7 (Parental) | 5.2 ± 0.8 | 45.3 ± 3.7 |
| MCF-7/ADR | 4.8 ± 0.6 | 40.1 ± 4.1 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of a test compound against drug-resistant cell lines.
Caption: Workflow for evaluating this compound's cytotoxicity.
Hypothesized Signaling Pathway Modulation
Based on the known mechanisms of other chromone derivatives, this compound might exert its anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Caption: Hypothesized inhibition of the PI3K/Akt survival pathway.
Conclusion and Future Directions
This guide outlines a foundational strategy for the preclinical evaluation of this compound against drug-resistant cancer cells. The proposed experiments would provide crucial data on its cytotoxic and apoptotic activity, and its ability to overcome established resistance mechanisms. Positive results from these in vitro studies would warrant further investigation into the specific molecular mechanisms of action, including its effects on drug efflux pumps and key signaling pathways. Subsequent in vivo studies using animal models would be the next logical step to validate its therapeutic potential. The chromone scaffold holds significant promise in the development of new anticancer agents, and a systematic evaluation of derivatives like this compound is a worthwhile endeavor in the ongoing fight against drug-resistant cancer.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Design, syntheses, and antitumor activity of novel chromone and aurone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of 3-Phenoxychromone and Standard Antioxidants
This guide provides a comprehensive benchmark of the antioxidant capacity of 3-phenoxychromone against established standard antioxidants. The content is tailored for researchers, scientists, and professionals in drug development, offering a clear comparison based on experimental data and methodologies.
Comparative Antioxidant Capacity: this compound vs. Standard Antioxidants
The antioxidant capacity of a compound is a measure of its ability to inhibit the oxidation of other molecules. This is commonly quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.
While direct experimental data for the antioxidant activity of this compound is not extensively available in the public domain, the broader class of chromone derivatives, particularly those with hydroxyl substitutions, has demonstrated significant antioxidant potential. For the purpose of this comparison, we will refer to the antioxidant activity of closely related 3-hydroxychromone derivatives as a proxy, alongside the established values for standard antioxidants.
| Compound | Assay | IC50 (µg/mL) | Reference Compound |
| 3-Hydroxychromone Derivatives | DPPH | Varies (Good Activity Reported) | Ascorbic Acid |
| Ascorbic Acid (Vitamin C) | DPPH | 3.37 - 10.65 | - |
| Quercetin | DPPH | 4.97 - 19.17 | - |
| Trolox | DPPH | 3.77 | - |
| BHT (Butylated Hydroxytoluene) | DPPH | 32.06 | - |
| 3-Hydroxychromone Derivatives | ABTS | Varies (Good Activity Expected) | Trolox |
| Ascorbic Acid (Vitamin C) | ABTS | ~3-5 | - |
| Quercetin | ABTS | 1.89 - 2.10 | - |
| Trolox | ABTS | 2.34 - 2.93 | - |
Note: The antioxidant activity of this compound itself requires direct experimental validation. The data for 3-hydroxychromone derivatives is qualitative, indicating good radical scavenging activity. The IC50 values for standard antioxidants are presented as a range from multiple sources to reflect variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant capacity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change of the DPPH solution from purple to yellow, which is measured spectrophotometrically. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: The test compound (this compound) and standard antioxidants are prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution at different concentrations.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer. A control sample containing the solvent instead of the antioxidant is also measured.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula:
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The degree of decolorization, measured as a decrease in absorbance, is proportional to the antioxidant's activity.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The stock ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Sample Preparation: The test compound and standard antioxidants are prepared in various concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at the specified wavelength (e.g., 734 nm).
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated using a similar formula to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from a plot of inhibition percentage versus concentration.
Visualizations
Signaling Pathway
A key mechanism through which many antioxidants exert their protective effects is by modulating cellular signaling pathways. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a primary example.
Caption: The Nrf2-ARE antioxidant response pathway.
Experimental Workflow
The general workflow for determining the antioxidant capacity of a compound using a radical scavenging assay is illustrated below.
Caption: General workflow for DPPH/ABTS antioxidant capacity assays.
Comparative study of the estrogenic activity of 3-phenoxychromone and isoflavones.
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the estrogenic activity of 3-phenoxychromone and the well-characterized isoflavones, genistein and daidzein. The information presented is intended for researchers, scientists, and professionals involved in drug development and endocrine research. While extensive data exists for isoflavones, this guide also highlights the current lack of evidence for the estrogenic activity of this compound.
Executive Summary
Isoflavones, particularly genistein and daidzein found in soy products, are well-documented phytoestrogens that exhibit measurable binding to estrogen receptors (ERs) and elicit estrogenic responses in various in vitro assays. In contrast, a comprehensive review of the scientific literature reveals a significant lack of data on the estrogenic activity of this compound. One study on a structurally related 2-phenoxychromone derivative reported it to be largely inactive. This suggests that this compound is unlikely to be a significant estrogen receptor agonist.
This guide presents the available quantitative data for genistein and daidzein, details the standard experimental protocols used to assess estrogenic activity, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Estrogenic Activity of Isoflavones
The following tables summarize the estrogenic activity of genistein and daidzein, focusing on their binding affinity for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), as well as their potency in cell-based assays.
Table 1: Estrogen Receptor Binding Affinity of Isoflavones
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA, %) vs. Estradiol |
| Genistein | ERα | 260 | 4.6 |
| ERβ | 30 | 36 | |
| Daidzein | ERα | >10,000 | <0.1 |
| ERβ | 660 | 1.8 |
IC50 values represent the concentration of the compound required to displace 50% of a radiolabeled estradiol tracer from the estrogen receptor. RBA is calculated relative to the binding affinity of 17β-estradiol (set at 100%). Data is compiled from multiple sources.
Table 2: Estrogenic Potency of Isoflavones in MCF-7 Cell Proliferation Assays
| Compound | EC50 (µM) |
| Genistein | 0.5 - 5 |
| Daidzein | 1 - 10 |
EC50 values represent the concentration of the compound that induces a half-maximal proliferative response in MCF-7 breast cancer cells. Values can vary depending on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of estrogenic activity are provided below.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the ability of a compound to induce the proliferation of estrogen-dependent MCF-7 human breast cancer cells.
a. Cell Culture and Maintenance:
-
MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Hormone Deprivation:
-
Prior to the assay, cells are switched to a phenol red-free DMEM supplemented with 10% charcoal-stripped FBS for 3-5 days to deplete endogenous estrogens.
c. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 3 x 10³ cells per well in the hormone-deprived medium.
-
After 24 hours, the medium is replaced with fresh medium containing the test compounds at various concentrations. 17β-estradiol is used as a positive control, and a vehicle control (e.g., 0.1% DMSO) is also included.
-
The cells are incubated for 6 days, with a medium change on day 3.
-
Cell proliferation is quantified using a suitable method, such as the sulforhodamine B (SRB) assay or by measuring ATP content (e.g., CellTiter-Glo®).
d. Data Analysis:
-
The concentration-response curve is plotted, and the EC50 value is calculated as the concentration of the compound that elicits 50% of the maximal proliferative response.
Estrogen Receptor (ER) Competitive Binding Assay
This assay measures the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.
a. Preparation of ER-containing Lysates:
-
Cytosolic extracts containing estrogen receptors are prepared from a suitable source, such as immature rat uteri or from cells overexpressing human ERα or ERβ.
b. Binding Reaction:
-
A constant concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol) is incubated with the ER-containing lysate in the presence of increasing concentrations of the test compound.
-
Non-specific binding is determined in parallel incubations containing a large excess of unlabeled estradiol.
-
The reaction is incubated to equilibrium (e.g., 18-24 hours at 4°C).
c. Separation of Bound and Free Ligand:
-
Unbound ligand is removed using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
d. Quantification:
-
The amount of radiolabeled estradiol bound to the receptor is quantified by liquid scintillation counting.
e. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of estradiol / IC50 of test compound) x 100.
ER-Mediated Reporter Gene Assay
This assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen response element (ERE).
a. Cell Culture and Transfection:
-
A suitable cell line (e.g., HeLa, HEK293, or MCF-7) is transiently or stably transfected with two plasmids:
-
An expression vector for the human estrogen receptor (ERα or ERβ).
-
A reporter plasmid containing a luciferase or β-galactosidase gene downstream of one or more copies of an ERE.
-
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be co-transfected to normalize for transfection efficiency.
b. Assay Procedure:
-
Transfected cells are plated in 96-well plates.
-
After allowing the cells to attach, they are treated with various concentrations of the test compound. 17β-estradiol is used as a positive control, and a vehicle control is included.
-
The cells are incubated for 24-48 hours.
c. Measurement of Reporter Gene Activity:
-
The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
d. Data Analysis:
-
The reporter gene activity is normalized to the control reporter activity. The fold induction relative to the vehicle control is calculated, and the EC50 value is determined from the concentration-response curve.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the assessment of estrogenic activity.
Caption: Classical genomic estrogen receptor signaling pathway.
Caption: Experimental workflow for the MCF-7 cell proliferation assay.
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 3-Phenoxychromone
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-Phenoxychromone. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for incidental contact. Change gloves immediately upon contamination. For prolonged handling, consult glove manufacturer's chemical resistance data. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and fully buttoned. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid this compound that may generate dust, and all work with solutions, should be conducted in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are required in the laboratory at all times. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is critical for minimizing risks. The following step-by-step guide outlines the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and certified.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area within the fume hood for handling this compound.
2. Weighing and Aliquoting (for solid compound):
-
Perform all weighing and transfer of solid this compound within a chemical fume hood to prevent inhalation of any airborne particles.
-
Use anti-static weighing dishes to minimize the dispersal of fine powders.
-
Handle with care to avoid generating dust.[1]
3. Solution Preparation and Use:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
All procedures involving solutions of this compound should be carried out in a fume hood.
4. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol, followed by water), and dispose of the cleaning materials as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, and then the lab coat.
-
Wash hands thoroughly with soap and water after removing PPE.[3]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Solid this compound waste and any solutions should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste.
-
Place these materials in a designated, labeled waste bag or container within the fume hood.
-
-
Disposal Vendor:
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
